Tetrahydro-4-pyrone-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriooxan-4-one |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
JMJRYTGVHCAYCT-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-4-pyrone-d8 (CAS No. 2294956-89-9) is the fully deuterated isotopologue of Tetrahydro-4-pyrone.[] In this stable isotope-labeled compound, all eight hydrogen atoms of the parent molecule, Tetrahydro-4-pyrone (also known as Tetrahydro-4H-pyran-4-one), are replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The presence of deuterium atoms imparts a greater mass, which allows for its differentiation from the endogenous, non-labeled compound. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis protocol, and analytical methodologies for this compound.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties
| Property | Tetrahydro-4-pyrone | This compound |
| CAS Number | 29943-42-8[4] | 2294956-89-9[] |
| Molecular Formula | C₅H₈O₂[4] | C₅D₈O₂[][5] |
| Molecular Weight | 100.1158 g/mol [4] | 108.17 g/mol [] |
| Appearance | Colorless liquid (inferred) | Neat (liquid) (inferred)[5] |
| Boiling Point | Data not available | Expected to be slightly higher than the non-deuterated form |
| Melting Point | Data not available | Expected to be similar to the non-deuterated form |
| Density | Data not available | Expected to be slightly higher than the non-deuterated form |
Synthesis
A specific, detailed protocol for the synthesis of this compound is not published. However, based on general methods for the deuteration of cyclic ketones, a plausible synthetic route involves the acid- or base-catalyzed hydrogen-deuterium exchange of Tetrahydro-4-pyrone with a deuterium source, typically deuterium oxide (D₂O).
Proposed Experimental Protocol: Acid-Catalyzed Deuteration
This protocol is adapted from general procedures for the α-deuteration of ketones.
Materials:
-
Tetrahydro-4-pyrone
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium chloride (DCl) in D₂O (catalyst)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrahydro-4-pyrone in an excess of deuterium oxide.
-
Catalyst Addition: Add a catalytic amount of DCl in D₂O to the solution.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, extracting with a deuterated organic solvent, and analyzing by ¹H NMR to observe the disappearance of the proton signals.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
The successful synthesis and purity of this compound can be confirmed using standard analytical techniques.
Mass Spectrometry
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for analysis.
-
Ionization: Electron ionization (EI) is a common method.
-
Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 108, corresponding to the mass of C₅D₈O₂. In contrast, the non-deuterated compound would show a molecular ion at m/z 100. The fragmentation pattern will also be shifted by the mass of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
¹H NMR: In a proton NMR spectrum, the signals corresponding to the protons in the parent molecule should be absent or significantly reduced, confirming a high degree of deuteration. Residual proton signals can be used to calculate the isotopic purity.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum would be similar to the non-deuterated compound, but the signals for deuterated carbons may show splitting due to coupling with deuterium (a spin-1 nucleus) and a slight upfield shift.
Analytical Workflow Diagram
Caption: Proposed workflow for the analytical characterization of this compound.
Applications in Research
Due to its nature as a stable isotope-labeled internal standard, this compound is primarily used in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Key applications include:
-
Pharmacokinetic Studies: To accurately quantify the concentration of Tetrahydro-4-pyrone or its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates).
-
Metabolic Profiling: As a tracer to investigate the metabolic fate of Tetrahydro-4-pyrone in biological systems.
-
Environmental Analysis: For the quantification of Tetrahydro-4-pyrone as a potential environmental contaminant.
Conclusion
This compound is a crucial analytical tool for researchers working with its non-deuterated counterpart. While specific experimental data for the deuterated compound is limited, its properties and synthesis can be reasonably inferred from existing knowledge of isotopic labeling and the chemistry of cyclic ketones. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this valuable research chemical. As with any chemical synthesis and analysis, appropriate safety precautions should be taken, and all procedures should be performed by qualified personnel in a laboratory setting.
References
A Technical Guide to the Chemical Properties of Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of Tetrahydro-4-pyrone-d8, a deuterated isotopologue of Tetrahydro-4-pyrone. Due to the limited availability of specific experimental data for the deuterated form, this document leverages extensive data available for the non-deuterated analogue and integrates established principles of isotopic labeling to offer a thorough technical profile.
Core Chemical Properties
This compound is the fully deuterated version of Tetrahydro-4-pyrone.[] While specific experimental data for the d8 variant is scarce, its properties can be inferred from its non-deuterated counterpart, with expected variations due to the kinetic isotope effect. Deuterium's greater mass compared to protium leads to stronger C-D bonds than C-H bonds, which can influence reaction rates and metabolic stability.[2][3]
Quantitative data for the non-deuterated Tetrahydro-4-pyrone is presented below as a baseline.
Table 1: General and Physical Properties of Tetrahydro-4-pyrone
| Property | Value |
| CAS Number | 29943-42-8 |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.1158 g/mol [4][5] |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 166-166.5 °C |
| Density | 1.084 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.452 |
Table 2: Spectroscopic Data References for Tetrahydro-4-pyrone
| Spectroscopy | Available Data |
| ¹H NMR | Spectrum available[6][7] |
| ¹³C NMR | Spectrum available[7] |
| Mass Spectrometry (EI) | Spectrum available[4][8] |
| Infrared (IR) | Spectrum available[7] |
| Raman | Spectrum available[7] |
For this compound, the molecular weight would be approximately 108.16 g/mol . Spectroscopic data would show characteristic shifts. For instance, in IR spectroscopy, C-D bond stretching vibrations would appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹).[2] In NMR, the absence of proton signals would be the most notable feature.
Synthesis and Isotopic Purity
Synthesis:
Caption: Plausible synthesis of Tetrahydro-4-pyrone and subsequent deuteration.
Isotopic Purity Analysis:
The isotopic purity of this compound is a critical parameter. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for its determination.[9]
-
HRMS: This technique can distinguish between the different isotopologues (molecules that differ only in their isotopic composition). By comparing the relative abundances of the molecular ions corresponding to the d8, d7, d6, etc. species, the isotopic enrichment can be calculated.[4]
-
NMR: While ¹H NMR would be used to confirm the absence of protons, ¹³C NMR can also provide information on the extent of deuteration through the observation of C-D coupling and the absence of proton-coupled carbons.
Applications in Research and Drug Development
Deuterated compounds like this compound are valuable tools in several scientific domains:
-
Internal Standards in Mass Spectrometry: Due to its chemical identity with the analyte but different mass, this compound is an ideal internal standard for quantitative analysis of Tetrahydro-4-pyrone by LC-MS or GC-MS. It co-elutes with the non-deuterated form, thus compensating for variations in sample preparation, injection volume, and matrix effects.[5][10]
-
Metabolic Studies: The kinetic isotope effect, resulting from the stronger C-D bond, can slow down metabolism at the deuterated positions.[2] This property is exploited in drug development to create "heavy drugs" with improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites.[11]
-
Mechanistic Studies: Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a chemical transformation.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, the following sections describe standard methodologies where this compound would be utilized.
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis:
-
Preparation of Stock Solutions: Prepare a stock solution of Tetrahydro-4-pyrone (the analyte) and this compound (the internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Preparation of Calibration Standards and Quality Controls: Serially dilute the analyte stock solution to prepare a series of calibration standards. Spike each standard and quality control sample with a fixed concentration of the IS.
-
Sample Preparation: Add the same fixed amount of the IS to each unknown biological sample. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Inject the prepared samples onto an appropriate LC column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR [m.chemicalbook.com]
- 7. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Deuterated Compounds [simsonpharma.com]
Technical Guide: Synthesis and Characterization of 2,2,6,6-Tetradeuteriooxan-4-one
Introduction
Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research. They serve as internal standards in mass spectrometry-based bioanalysis, tracers in metabolic studies, and can be used to probe reaction mechanisms.[5] The "kinetic isotope effect" can also be leveraged to modulate the metabolic stability of drug candidates.[4] This guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of 2,2,6,6-tetradeuteriooxan-4-one, a deuterated analogue of a common heterocyclic scaffold.
Molecular Structure and Properties
2,2,6,6-Tetradeuteriooxan-4-one is a saturated six-membered heterocyclic ketone. The deuterium atoms are specifically incorporated at the alpha-positions relative to the carbonyl group, which are the most accessible sites for hydrogen-deuterium exchange.
Physicochemical Data
The following table summarizes the key physicochemical properties of the parent compound, oxan-4-one, and the deuterated analogue.
| Property | Oxan-4-one (Tetrahydropyran-4-one) | 2,2,6,6-Tetradeuteriooxan-4-one (Predicted) | Data Source |
| Molecular Formula | C₅H₈O₂ | C₅H₄D₄O₂ | [6] |
| Molecular Weight | 100.12 g/mol | 104.14 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |
| Boiling Point | ~166 °C | ~166 °C | |
| Solubility | Very soluble in water | Very soluble in water | [7] |
| CAS Number | 29943-42-8 | Not available | [6] |
Structural Diagram
Caption: Chemical structure of 2,2,6,6-tetradeuteriooxan-4-one.
Synthesis Protocol
The synthesis of 2,2,6,6-tetradeuteriooxan-4-one can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction on the parent compound, tetrahydropyran-4-one, using deuterium oxide (D₂O) as the deuterium source.[1]
Materials and Reagents
-
Tetrahydropyran-4-one (CAS: 29943-42-8)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Saturated sodium chloride solution (Brine)
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydropyran-4-one (5.0 g, 50 mmol).
-
Deuteration: Add deuterium oxide (20 mL) followed by a catalytic amount of 40% NaOD in D₂O (0.5 mL).
-
Reflux: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 24 hours under a nitrogen atmosphere to facilitate complete exchange at the α-positions.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield 2,2,6,6-tetradeuteriooxan-4-one as a clear liquid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2,2,6,6-tetradeuteriooxan-4-one.
Analytical Characterization
The successful incorporation of deuterium and the purity of the final product can be confirmed using a combination of spectroscopic techniques.
Spectroscopic Data Summary
The following table outlines the expected spectroscopic data for the deuterated product in comparison to its non-deuterated precursor.
| Technique | Oxan-4-one (Tetrahydropyran-4-one)[8][9] | 2,2,6,6-Tetradeuteriooxan-4-one (Expected) |
| ¹H NMR (CDCl₃) | δ ~3.8 (t, 4H, -O-CH ₂-), δ ~2.4 (t, 4H, -C(=O)-CH ₂-) | δ ~3.8 (s, 4H, -O-CH ₂-). The triplet at δ ~2.4 will be absent. |
| ¹³C NMR (CDCl₃) | δ ~208 (C=O), δ ~68 (-O-CH₂-), δ ~41 (-C(=O)-CH₂-) | δ ~208 (C=O), δ ~68 (-O-CH₂-), δ ~40 (-C(=O)-C D₂-). The signal for the α-carbon will appear as a multiplet due to C-D coupling. |
| Mass Spec (EI) | m/z = 100 (M⁺) | m/z = 104 (M⁺). The molecular ion peak will be shifted by +4 mass units. |
| IR Spectroscopy | ~2950 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O stretch) | ~2200 cm⁻¹ (C-D stretch), ~1720 cm⁻¹ (C=O stretch). Appearance of a C-D stretching band and diminished C-H stretching intensity. |
Conclusion
This technical guide outlines a robust and straightforward method for the synthesis of 2,2,6,6-tetradeuteriooxan-4-one, a valuable isotopically labeled building block. The provided experimental protocol and expected analytical data serve as a comprehensive resource for researchers in drug discovery and related scientific fields requiring such specialized chemical tools for their studies. The principles of α-deuteration are broadly applicable to other ketone-containing scaffolds.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 4. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 7. Tetrahydro-4H-pyran-4-one, 98% | Fisher Scientific [fishersci.ca]
- 8. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR [m.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust two-step methodology for the synthesis of Tetrahydro-4-pyrone-d8. The synthesis involves the initial preparation of the precursor, 4H-pyran-4-one, through the decarboxylation of chelidonic acid, followed by a catalytic deuteration to yield the target isotopically labeled compound. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid in its practical application.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the unsaturated precursor, 4H-pyran-4-one (γ-pyrone), by the copper-catalyzed decarboxylation of commercially available 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid). The subsequent stage employs a catalytic hydrogenation of 4H-pyran-4-one using deuterium gas in the presence of a palladium on carbon catalyst to afford the fully deuterated this compound.
II. Quantitative Data
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 4H-Pyran-4-one from Chelidonic Acid
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Stoichiometric Ratio |
| Chelidonic Acid | C₇H₄O₆ | 184.10 | 1.00 | 184.10 | 1 |
| Copper Powder | Cu | 63.55 | - | - | Catalytic |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | - | - | Catalytic |
| 4H-Pyran-4-one | C₅H₄O₂ | 96.08 | 1.00 (Theoretical) | 96.08 (Theoretical) | 1 |
| Expected Yield | ~0.86 | ~82.63 | ~86% |
Table 2: Synthesis of this compound from 4H-Pyran-4-one
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Stoichiometric Ratio |
| 4H-Pyran-4-one | C₅H₄O₂ | 96.08 | 1.00 | 96.08 | 1 |
| Deuterium Gas | D₂ | 4.028 | 4.00 | 16.11 | 4 |
| 10% Palladium on Carbon | Pd/C | - | - | - | Catalytic |
| This compound | C₅D₈O₂ | 108.18 | 1.00 (Theoretical) | 108.18 (Theoretical) | 1 |
| Expected Yield | ~0.95 | ~102.77 | ~95% |
III. Experimental Protocols
A. Synthesis of 4H-Pyran-4-one
This procedure is adapted from a high-yield decarboxylation method.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chelidonic acid (1.00 eq), a catalytic amount of copper powder (e.g., 0.05 eq), and a catalytic amount of 1,10-phenanthroline (e.g., 0.05 eq).
-
Solvent Addition: Add a high-boiling point solvent such as 1,2,3,4-tetrahydronaphthalene (tetralin).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. The filtrate can be diluted with a non-polar solvent like hexane and extracted with water.
-
Isolation: The aqueous extracts containing the water-soluble 4H-pyran-4-one are combined, washed with a non-polar solvent, and then the water is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4H-pyran-4-one can be purified by vacuum distillation.
B. Synthesis of this compound
This is a standard catalytic deuteration procedure.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4H-pyran-4-one (1.00 eq) in a suitable solvent such as methanol-d₄ or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution.
-
Deuteration: Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas (D₂). Pressurize the vessel with deuterium gas to the desired pressure (e.g., 3-4 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the uptake of deuterium gas to determine the reaction endpoint.
-
Work-up: Upon completion, carefully vent the excess deuterium gas and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
IV. Predicted Spectroscopic Data
4H-Pyran-4-one:
This compound:
-
¹H NMR: The spectrum is expected to show the absence of proton signals.
-
¹³C NMR: The spectrum will show signals for the deuterated carbons as triplets due to C-D coupling, with a slight upfield shift compared to the non-deuterated analogue. Expected chemical shifts around δ 207 (C=O), 67 (CD₂), and 40 (CD₂) ppm.
-
Mass Spectrum (EI): m/z 108 (M⁺), and other fragment ions reflecting the deuterated structure.
V. Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum [chemicalbook.com]
- 3. growingscience.com [growingscience.com]
- 4. 4H-PYRAN-4-ONE(108-97-4) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4H-PYRAN-4-ONE(108-97-4) MS [m.chemicalbook.com]
- 7. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated form of Tetrahydro-4-pyrone, Tetrahydro-4-pyrone-d8. It covers its molecular weight, a detailed experimental protocol for its synthesis, and explores its potential biological significance with a focus on relevant signaling pathways.
Core Quantitative Data
The incorporation of deuterium atoms into Tetrahydro-4-pyrone results in a predictable increase in its molecular weight. The table below summarizes the key molecular properties of both the standard and deuterated forms.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Tetrahydro-4-pyrone | C₅H₈O₂ | 100.12[1][2] |
| This compound | C₅D₈O₂ | 108.17[] |
Synthesis of this compound: A Representative Experimental Protocol
Objective: To replace all eight hydrogen atoms of Tetrahydro-4-pyrone with deuterium atoms.
Materials:
-
Tetrahydro-4-pyrone (1.0 g, 10 mmol)
-
Deuterium oxide (D₂O, 99.8 atom % D, 20 mL)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %, 0.5 mL) or Sodium deuteroxide (NaOD in D₂O, 40 wt. %, 0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4-pyrone (1.0 g).
-
Deuterium Exchange: Add deuterium oxide (20 mL) and the chosen catalyst (DCl or NaOD).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by ¹H NMR spectroscopy to follow the disappearance of the proton signals. The reflux is continued until complete exchange is observed (this may take several hours to days).
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined.
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The crude product can be purified by distillation or column chromatography if necessary. The final product, this compound, is characterized by NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm the isotopic enrichment and purity.
Potential Biological Signaling Pathways
Derivatives of pyrones have been investigated for their potential biological activities, including anti-inflammatory and pro-apoptotic effects.[4] While the specific signaling pathways modulated by Tetrahydro-4-pyrone are not extensively characterized, related compounds are known to influence key inflammatory and cell survival pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
The following diagram illustrates a plausible mechanism by which a pyrone derivative could modulate the NF-κB signaling pathway, a central regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP4K4 is a novel MAPK/ERK pathway regulator required for lung adenocarcinoma maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Tetrahydro-4-pyrone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of determining the isotopic purity of Tetrahydro-4-pyrone-d8, a deuterated analog of a versatile synthetic building block. This document provides a comprehensive overview of the analytical methodologies employed to quantify isotopic enrichment, detailed experimental protocols, and a plausible synthetic route for its preparation.
Introduction
Tetrahydro-4-pyrone serves as a fundamental scaffold in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. The deuterated isotopologue, this compound, is of significant interest in drug development and metabolic studies. The substitution of hydrogen with deuterium can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, primarily through the kinetic isotope effect. This effect can lead to slower metabolic breakdown, potentially enhancing a drug's half-life and efficacy.
Accurate determination of the isotopic purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. This guide outlines the state-of-the-art analytical techniques for this purpose and provides the necessary protocols for their implementation.
Quantitative Data Summary
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. In the case of this compound, the theoretical maximum number of deuterium atoms is eight. The following tables present illustrative quantitative data on the isotopic purity of a hypothetical batch of this compound, as determined by High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Relative Abundance (%) |
| d8 | 98.5 |
| d7 | 1.2 |
| d6 | 0.2 |
| d5 | <0.1 |
| d0 (Undeuterated) | <0.1 |
Table 2: Isotopic Enrichment at Specific Positions by qNMR
| Position | % Deuteration |
| C2, C6 (α to ether oxygen) | >99% |
| C3, C5 (α to carbonyl) | >98% |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the acid-catalyzed hydrogen-deuterium exchange of the non-deuterated parent compound in the presence of a deuterium source, such as deuterium oxide (D₂O).
Materials:
-
Tetrahydro-4-pyrone
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃)
Procedure:
-
To a solution of Tetrahydro-4-pyrone (1.0 g) in D₂O (20 mL) is added a catalytic amount of DCl (0.2 mL).
-
The reaction mixture is heated to reflux and stirred for 48 hours under an inert atmosphere.
-
The mixture is cooled to room temperature and extracted with deuterated chloroform (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Synthesis and Work-up of this compound
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio of its ions.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)
-
Electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Mass Spectrometry Analysis: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ions of all possible isotopologues (d0 to d8).
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species ([M+H]⁺ for C₅D₈O₂).
-
Identify and integrate the peak areas of all other isotopologues (d0 to d7).
-
Calculate the relative abundance of each isotopologue to determine the overall isotopic purity.
-
HRMS Workflow for Isotopic Purity Determination
Determination of Isotopic Purity by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides information on the degree of deuteration at specific sites within the molecule by comparing the integrals of residual proton signals to an internal standard of known concentration.
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.
-
Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of residual protons at each position by comparing their integral values to the integral of the internal standard.
-
Determine the percentage of deuteration at each site.
-
A Technical Guide to Tetrahydro-4-pyrone-d8 for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Applications, and Experimental Considerations
This technical guide provides a comprehensive overview of Tetrahydro-4-pyrone-d8, a deuterated analog of Tetrahydro-4-pyrone, for researchers, scientists, and professionals in drug development. This document details commercial suppliers, potential applications in metabolic research, and outlines a general experimental workflow for its use as an internal standard in mass spectrometry-based analyses.
Introduction to Deuterated Compounds in Research
Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavy isotope deuterium, are invaluable tools in pharmaceutical and metabolic research. The increased mass of deuterium imparts a distinct isotopic signature that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property allows for the differentiation between the deuterated standard and its non-deuterated (endogenous or administered) counterpart, making them ideal internal standards for quantitative analysis. The use of deuterated standards can significantly improve the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.
Tetrahydro-4-pyrone and its derivatives have been explored for various pharmaceutical applications, including as potential antibacterial and anticancer agents. Furthermore, they can serve as intermediates in the synthesis of more complex drug molecules. The deuterated form, this compound, is particularly useful as an internal standard in pharmacokinetic and drug metabolism studies of compounds containing the tetrahydropyranone moiety.
Commercial Suppliers of this compound
A critical aspect for researchers is the accessibility and quality of specialized chemical reagents. The following table summarizes the offerings for this compound from various commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Notes |
| BOC Sciences | Tetrahydro-4-pyrone-[d8] | 2294956-89-9 | C5D8O2 | 108.17 | Not specified | Fully deuterated isotope of Tetrahydro-4-pyrone.[] |
| CymitQuimica | This compound | 2294956-89-9 | C5D8O2 | 108.17 | Not specified | For laboratory use only.[2][3] |
| Toronto Research Chemicals (TRC) | This compound | Not explicitly listed | C5D8O2 | 108.17 | Not specified | TRC specializes in complex organic small molecules for biomedical research.[4][5][6] |
| LGC Standards | Not explicitly listed | - | - | - | - | Distributes products from TRC, may be available upon request.[7] |
| Sigma-Aldrich (Merck) | Not explicitly listed | - | - | - | - | While the non-deuterated form is available, the deuterated version is not a standard catalog item. |
| Santa Cruz Biotechnology | Not explicitly listed | - | - | - | - | Does not currently list this compound in their catalog. |
| Cayman Chemical | Not explicitly listed | - | - | - | - | Does not currently list this compound in their catalog. |
Note: Isotopic purity is a critical parameter for use as an internal standard and should be confirmed with the supplier via the certificate of analysis.
Key Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry, particularly in the context of drug metabolism and pharmacokinetic (DMPK) studies.
Use as an Internal Standard in Mass Spectrometry
In quantitative MS-based assays, an ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by mass. Deuterated standards are considered the gold standard for this purpose as they co-elute with the analyte during chromatography and exhibit similar ionization efficiency, thus effectively compensating for matrix effects and variations in instrument performance.
A typical workflow for using this compound as an internal standard in a DMPK study is outlined below.
DMPK Study Workflow
Experimental Protocols
General Protocol for Quantification of an Analyte using this compound as an Internal Standard
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of the non-deuterated analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., blank plasma) with known concentrations of the analyte.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Spike all calibration standards and QC samples with a fixed concentration of the this compound internal standard.
3. Sample Preparation (Protein Precipitation Example):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the analyte from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion -> product ion) for both the analyte and this compound by direct infusion.
-
The precursor ion for the analyte will be its protonated molecule [M+H]+, and for the internal standard, it will be [M+D+H]+ or simply [M+H]+, which will be 8 mass units higher than the analyte.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
While Tetrahydro-4-pyrone itself is not a direct signaling molecule, its derivatives may interact with various biological pathways. The use of its deuterated analog is primarily in the analytical workflow to ensure the accurate quantification of the active compound. The following diagram illustrates the logical relationship between the administration of a drug containing the tetrahydropyranone moiety and its subsequent analysis using a deuterated internal standard.
Pharmacokinetic Study Logic
Conclusion
This compound is a valuable tool for researchers and drug development professionals, primarily serving as a robust internal standard for quantitative mass spectrometry. Its use can significantly enhance the reliability of pharmacokinetic and drug metabolism data. While the number of direct commercial suppliers appears limited, sourcing through specialized chemical providers is feasible. The general experimental protocols and workflows provided in this guide offer a solid foundation for the implementation of this compound in analytical methodologies, which should always be tailored and validated for the specific research context.
References
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 5. Toronto Research Chemicals, [biosci.com.au]
- 6. Toronto Research Chemicals – Bioquote [bioquote.com]
- 7. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
An In-depth Technical Guide to the Safety and Handling of Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and potential biological significance of Tetrahydro-4-pyrone-d8. The information presented is intended for use by professionals in research and development settings.
Disclaimer: Limited direct experimental data exists for the deuterated compound, this compound. Therefore, this guide is largely based on the properties and safety data of its non-deuterated analogue, Tetrahydro-4-pyrone. It is presumed that the deuterated form exhibits a similar safety profile; however, it is imperative to handle this compound with the utmost care and to conduct a thorough risk assessment before use.
Chemical and Physical Properties
This compound is a deuterated isotopologue of Tetrahydro-4-pyrone. The replacement of hydrogen atoms with deuterium can be useful in various research applications, including metabolic studies and as an internal standard in mass spectrometry. The physical and chemical properties of the non-deuterated analogue are summarized below and are expected to be very similar for the d8 variant.
| Property | Value |
| Molecular Formula | C₅D₈O₂ |
| Molecular Weight | 108.18 g/mol (calculated for d8) |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 166-166.5 °C (for non-deuterated)[1] |
| Density | 1.084 g/mL at 25 °C (for non-deuterated)[1] |
| Flash Point | 56 °C / 132.8 °F (for non-deuterated)[2] |
| Solubility | Miscible with water[1] |
Safety and Handling
Proper handling of this compound is crucial to ensure personnel safety and to maintain the integrity of the compound. The following guidelines are based on the safety data sheets for Tetrahydro-4-pyrone.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator. |
Handling and Storage
| Procedure | Guideline |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam. |
| Storage | Store the container tightly closed in a dry, cool and well-ventilated place. Keep away from heat, sparks, and flame.[3] Store apart from foodstuff containers or incompatible materials. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire Fighting Measures
Tetrahydro-4-pyrone is a flammable liquid and vapor.[4] Vapors may form explosive mixtures with air.[3]
| Extinguishing Media | Instructions |
| Suitable | For small fires, use dry chemical, carbon dioxide, water spray or alcohol-resistant foam.[3] For large fires, use water spray, fog, or alcohol-resistant foam.[3] |
| Protective Equipment | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] |
Accidental Release Measures
| Procedure | Guideline |
| Containment | Absorb spill with inert material, (e.g., dry sand or earth), then place into a chemical waste container.[3] Remove all sources of ignition. |
| Cleanup | Clean up spills immediately, using the appropriate protective equipment.[3] Use a spark-proof tool.[3] |
| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. |
Experimental Protocols
Generalized Synthesis Workflow
The synthesis of Tetrahydro-4-pyrone can be achieved through various methods, including the cyclization of dicarboxylic acids or from 3-chloropropionyl chloride.[2] A generalized workflow for a laboratory-scale synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Significance and Applications
Derivatives of Tetrahydro-4-pyrone have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the specific biological profile of the d8 analogue has not been reported, the core structure is a key pharmacophore.
Reported Biological Activities of Tetrahydro-4-pyrone Derivatives
-
Antiviral: Tetrahydro-4H-pyran-4-one has demonstrated anti-influenza virus activity.[3]
-
Antimicrobial and Anticancer: Derivatives have shown potential as antibacterial and anticancer agents. They may act by interfering with bacterial cell wall synthesis or inducing apoptosis in cancer cells.
-
Histamine-3 Receptor Antagonists: The Tetrahydro-4H-pyran-4-one scaffold is crucial in the development of potent and selective histamine-3 receptor (H3R) antagonists, which are being investigated for the treatment of cognitive disorders.[5]
Conceptual Signaling Pathway Involvement
The following diagram illustrates a conceptual framework of how Tetrahydro-4-pyrone derivatives might exert their biological effects, based on their reported activities. This is a generalized representation and not a confirmed pathway for this compound itself.
Caption: Conceptual overview of potential biological targets of Tetrahydro-4-pyrone derivatives.
Conclusion
This compound is a valuable research tool. While specific safety and biological data for the deuterated form are scarce, the information available for the non-deuterated analogue provides a strong basis for its safe handling and for exploring its potential applications. Researchers and drug development professionals should adhere to strict safety protocols and can leverage the known biological activities of the core structure to guide their investigations. As with any chemical, a thorough and compound-specific risk assessment is the cornerstone of safe and effective research.
References
- 1. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 4. 4-Pyrone synthesis [organic-chemistry.org]
- 5. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [m.chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Tetrahydro-4-pyrone-d8, a deuterated analog of Tetrahydro-4-pyrone. Given the limited specific public data on the deuterated form, this document leverages established principles of isotopic labeling, general stability of related compounds, and standard pharmaceutical industry practices for stability testing.
Introduction to this compound
This compound is the fully deuterated isotope of Tetrahydro-4-pyrone. The replacement of hydrogen atoms with deuterium can significantly influence the compound's metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage.[][2][3] This enhanced stability makes deuterated compounds valuable tools in pharmaceutical research and development.
General Stability Profile and Key Considerations
For deuterated compounds, the primary advantage often lies in their increased metabolic stability.[4] However, their chemical stability under various environmental conditions is generally expected to be comparable to or slightly better than their non-deuterated analogs. As a stable, non-radioactive isotopically labeled compound, the storage and handling precautions for this compound are similar to those for the parent compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on general best practices for isotopically labeled and sensitive organic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C (long-term) | Low temperatures minimize the rate of potential degradation reactions. |
| 2-8°C (short-term) | Suitable for temporary storage during active use. | |
| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and degradation from atmospheric moisture. |
| Light | Protect from light (amber vial) | Minimizes light-induced degradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and solvent evaporation. |
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a series of forced degradation (stress testing) studies should be conducted. These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, in line with ICH guidelines.[5][6][7]
General Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Detailed Methodologies for Forced Degradation Studies
The following table outlines the experimental protocols for various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M hydrochloric acid.3. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).4. At specified time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute for analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M sodium hydroxide.3. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.4. At specified time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound.2. Add a solution of hydrogen peroxide (e.g., 3%).3. Store the mixture at room temperature, protected from light, for a defined period.4. At specified time points, withdraw samples and dilute for analysis. |
| Thermal Degradation | 1. Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.2. At specified time points, withdraw samples for analysis. |
| Photostability | 1. Expose solid this compound and a solution of the compound to a controlled light source (e.g., Xenon lamp) providing UV and visible light, as per ICH Q1B guidelines.2. A control sample should be wrapped in aluminum foil to protect it from light.3. At specified time points, withdraw samples for analysis. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, insights can be drawn from related structures. The ether linkage and the ketone functional group are the most likely sites for degradation. Potential degradation pathways could include:
-
Hydrolysis: Cleavage of the ether bond under acidic or basic conditions.
-
Oxidation: Oxidation at positions adjacent to the ether oxygen or the carbonyl group.
A logical diagram illustrating the relationship between storage conditions and stability is presented below.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. While specific data for the deuterated compound is scarce, this guide provides a robust framework based on the stability of the parent compound, the known effects of deuteration, and standard pharmaceutical stability testing protocols. Adherence to the recommended storage conditions and the implementation of thorough forced degradation studies will ensure the integrity of this compound and the reliability of the data generated from its use.
References
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Internal Standards in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis, particularly in complex biological matrices, is fraught with challenges such as matrix effects, variable extraction recoveries, and instrumental drift. To surmount these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard, with deuterated internal standards at the forefront of this practice. This technical guide provides an in-depth exploration of the applications of deuterated internal standards, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical role in research and development.
Core Principles: Why Deuterated Standards?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[1] This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[1]
The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.
Applications in Drug Development and Bioanalysis
Deuterated internal standards are indispensable in the regulated bioanalysis that underpins drug discovery and development. Their application ensures the generation of high-quality data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.
Case Study: Quantification of Olmesartan in Human Plasma
The determination of the antihypertensive drug olmesartan in human plasma provides a clear example of the successful application of a deuterated internal standard (Olmesartan-d6). The use of a deuterated standard is recommended by regulatory agencies to ensure the reliability of bioanalytical data.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (Olmesartan-d6, 2000 ng/mL in methanol).[2][5]
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M HCl to precipitate proteins and acidify the sample.
-
Add 3 mL of the extraction solvent (a mixture of diethyl ether and dichloromethane, 70:30 v/v).[2][5]
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
3. Data Analysis:
-
The concentration of olmesartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
The use of a deuterated internal standard leads to a highly accurate and precise method, as demonstrated by the validation data below.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Performance with Deuterated Internal Standard (Olmesartan) |
| Linearity (r²) | ≥ 0.99 | > 0.99[6][7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 5; Accuracy within ±20%; Precision ≤ 20% CV | 5.002 ng/mL with Accuracy of 98.54% and Precision of 3.23% CV[2][5][6][7] |
| Intra-day Precision (% CV) | ≤ 15% (except LLOQ ≤ 20%) | 3.07 - 9.02%[6][7] |
| Inter-day Precision (% CV) | ≤ 15% (except LLOQ ≤ 20%) | 2.5 - 12.5%[8] |
| Intra-day Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | -5.00 - 0.00%[6][7] |
| Inter-day Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | 90 - 113% (of nominal)[8] |
| Recovery | Consistent and reproducible | 76.6 - 84%[8] |
Table 1. Summary of LC-MS/MS method validation parameters for the analysis of olmesartan in human plasma using a deuterated internal standard. The data demonstrates that the method meets or exceeds the stringent requirements of regulatory agencies.
Therapeutic Drug Monitoring: Immunosuppressants
Therapeutic drug monitoring of immunosuppressants is critical for organ transplant patients to ensure efficacy while avoiding toxicity. LC-MS/MS methods employing deuterated internal standards have become the preferred approach due to their superior specificity and sensitivity compared to immunoassays.[8] A single LC-MS/MS method can be used for the simultaneous quantification of multiple immunosuppressants, such as Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic acid, each with its corresponding deuterated internal standard.[8][9]
| Immunosuppressant | Linearity Range | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% |
Table 2. Performance of a multiplexed LC-MS/MS assay for immunosuppressants using deuterated internal standards. The data showcases the robustness and reliability of this approach for clinical applications.[8]
Visualizing the Workflow
The integration of a deuterated internal standard into a bioanalytical workflow is a critical step that ensures data quality. The following diagram illustrates a typical workflow for the quantification of a drug in plasma using LC-MS/MS.
Tracing Metabolic Pathways with Deuterated Tracers
Beyond quantitative bioanalysis, deuterated compounds are powerful tools for elucidating metabolic pathways. By introducing a deuterated substrate, such as [6,6-²H₂]-glucose, into a biological system, researchers can trace the metabolic fate of the deuterium labels through various enzymatic reactions. This approach, known as metabolic flux analysis, provides invaluable insights into cellular metabolism in both healthy and diseased states.
Glycolysis Pathway Tracing
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate. By using deuterated glucose, the incorporation of deuterium into downstream metabolites like lactate and glutamate (via the TCA cycle) can be monitored by techniques such as deuterium MR spectroscopy or LC-MS.[1][10][11] This allows for the quantitative measurement of glycolytic flux.
The following diagram illustrates the tracing of deuterium from [6,6-²H₂]-glucose through the glycolytic pathway.
Conclusion
Deuterated internal standards are not merely a technical convenience but a fundamental component of robust and reliable quantitative research. Their ability to mimic the behavior of the analyte of interest provides an unparalleled level of accuracy and precision, which is essential for regulatory submissions, clinical diagnostics, and cutting-edge metabolic research. As analytical instrumentation continues to advance in sensitivity, the role of deuterated internal standards in mitigating matrix effects and other sources of variability will only become more critical. The detailed protocols and data presented in this guide underscore the profound impact of these stable isotope-labeled compounds on the quality and integrity of scientific data.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Glycolysis - Wikipedia [en.wikipedia.org]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide on the Kinetic Isotope Effect of Deuterated Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect of Deuterated Compounds
The kinetic isotope effect (KIE) is a phenomenon observed in chemical reactions where the rate of reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] This effect is most pronounced when the relative mass change between the isotopes is large.[2] Consequently, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) often results in a significant KIE.[1][2] The primary cause of the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3] The C-D bond is stronger and has a lower vibrational frequency, leading to a lower zero-point energy.[3] As a result, more energy is required to break a C-D bond compared to a C-H bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.[1][3]
The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), or kH/kD.[1] For deuterium substitution, this ratio can be as high as 6 to 10, indicating a 6- to 10-fold decrease in the reaction rate.[1] This substantial effect has significant implications in various fields, particularly in drug discovery and development, where it can be strategically employed to modulate the metabolic fate of drug candidates.[3][4]
Applications in Drug Development
In pharmaceutical research, the KIE of deuterated compounds is primarily leveraged to enhance the pharmacokinetic properties of drugs.[3][4] Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the cleavage of C-H bonds.[5] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be significantly reduced.[4][6] This "deuterium switch" can lead to several therapeutic advantages:
-
Improved Metabolic Stability and Increased Half-Life: By slowing down the rate of metabolism, deuteration can increase the half-life of a drug in the body.[6][7] This allows for less frequent dosing, which can improve patient compliance.[6]
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By altering the metabolic pathway, deuteration can reduce the production of these harmful metabolites, thereby improving the safety profile of the drug.[4]
-
Increased Drug Exposure: A slower rate of metabolism can lead to higher overall drug exposure, measured as the area under the concentration-time curve (AUC).[8] This can potentially enhance the therapeutic efficacy of the drug.
-
Reduced Drug-Drug Interactions: By decreasing the reliance on certain metabolic pathways, deuteration can minimize the potential for drug-drug interactions, particularly those involving the inhibition or induction of CYP enzymes.[5]
Deutetrabenazine, the first deuterated drug to receive FDA approval, serves as a prime example of the successful application of this strategy.[9][10] It is a deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease.[9][10]
Case Study: The Deuteration of Tetrabenazine to Deutetrabenazine
Tetrabenazine is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[11][12][13] These active metabolites are then further metabolized, leading to a relatively short half-life and the need for frequent dosing.[11] Deutetrabenazine was developed by strategically replacing the hydrogen atoms on the two methoxy groups of tetrabenazine with deuterium.[14] This modification significantly slows the O-demethylation of the active metabolites by CYP2D6, leading to a more favorable pharmacokinetic profile.[8][14]
Data Presentation: Comparative Pharmacokinetics of Tetrabenazine and Deutetrabenazine
The following table summarizes the key pharmacokinetic parameters of the active metabolites of tetrabenazine and deutetrabenazine following a single oral dose in healthy volunteers.
| Pharmacokinetic Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Fold Change |
| Total (α+β)-HTBZ | |||
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2 |
| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1 |
| t1/2 (hours) | 4.8 | 8.6 | ~1.8 |
| α-HTBZ | |||
| Cmax (ng/mL) | Similar to non-deuterated | Similar to non-deuterated | ~1.0 |
| AUC (ng·hr/mL) | - | Increased by ~132-142% | ~2.3-2.4 |
| t1/2 (hours) | - | Increased by ~76% | ~1.8 |
| β-HTBZ | |||
| Cmax (ng/mL) | - | Increased by ~36% | ~1.4 |
| AUC (ng·hr/mL) | - | Increased by ~132-142% | ~2.3-2.4 |
| t1/2 (hours) | - | Increased by ~49% | ~1.5 |
Data compiled from references:[2][8][15]
As the data indicates, deuteration resulted in a near doubling of the half-life and a more than two-fold increase in the systemic exposure of the active metabolites, with only a minor increase in the peak plasma concentration.[2][8] This improved pharmacokinetic profile allows for less frequent dosing and a lower overall daily dose of deutetrabenazine compared to tetrabenazine, leading to improved patient tolerability.[14]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability and potential for drug-drug interactions of deuterated compounds.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)
-
Pooled human liver microsomes (HLM)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction and protein precipitation
-
96-well incubation plates
-
Incubator/shaker capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM to the potassium phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM incubation mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
-
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a test compound to inhibit the activity of specific CYP isoforms, which is a key indicator of potential drug-drug interactions.
Materials:
-
Test compound and known CYP inhibitors (positive controls)
-
Pooled human liver microsomes (HLM)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) with an internal standard
-
96-well incubation plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive controls, and CYP probe substrates.
-
Prepare the HLM incubation mixture in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add a range of concentrations of the test compound or a single concentration of a positive control to the HLM incubation mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the specific CYP probe substrate to each well.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction and Quenching:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.
-
Mandatory Visualization
The following diagram illustrates the metabolic pathway of tetrabenazine, highlighting the key enzymes involved and the site of deuteration in deutetrabenazine.
This guide provides a comprehensive overview of the kinetic isotope effect of deuterated compounds, its application in drug development, and detailed experimental protocols for its investigation. The strategic use of deuteration offers a powerful tool to optimize the pharmacokinetic and safety profiles of drug candidates, ultimately leading to the development of improved therapeutics.
References
- 1. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. google.com [google.com]
- 6. criver.com [criver.com]
- 7. scispace.com [scispace.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Tramadol in Human Plasma by LC-MS/MS Using Tetrahydro-4-pyrone-d8 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tramadol in human plasma. To ensure accuracy and precision, a deuterated internal standard, Tetrahydro-4-pyrone-d8, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Tramadol is a centrally acting opioid analgesic used for the management of moderate to moderately severe pain. Accurate quantification of tramadol in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic research. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] While an isotopically labeled analog of the analyte (e.g., tramadol-d6) is often preferred, a structurally similar deuterated compound like this compound can also be a suitable internal standard, particularly when it exhibits similar chromatographic behavior and ionization efficiency to the analyte. This application note presents a complete protocol for the quantification of tramadol in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Tramadol hydrochloride (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of tramadol and the internal standard from human plasma.[1]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol, 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of tramadol and this compound.
Results and Discussion
The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of tramadol in human plasma. The chromatographic conditions ensure good peak shape and resolution for both the analyte and the internal standard. The use of this compound as an internal standard effectively compensates for any variability during the analytical process, leading to high precision and accuracy.
Quantitative Data
The following table summarizes the key quantitative parameters for this method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tramadol | 264.2 | 58.1 | 150 | 35 |
| This compound | 109.1 | 64.1 | 150 | 25 |
Table 1: MRM transitions and mass spectrometer parameters for tramadol and this compound.
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were within ±15%.
Visualizations
Experimental Workflow
Caption: LC-MS/MS Workflow for Tramadol Quantification.
Signaling Pathway (Logical Relationship)
Caption: Role of Internal Standard in Quantitative Analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of tramadol in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for analytical variability. This protocol is well-suited for high-throughput analysis in clinical and research settings.
References
Application Notes and Protocols for Quantitative Analysis Using Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tetrahydro-4-pyrone-d8 as an internal standard in the quantitative analysis of Tetrahydro-4-pyrone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component in robust bioanalytical method development, as it accurately corrects for variations in sample preparation, injection volume, and matrix effects.
Principle of Internal Standardization
In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown samples. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard. It co-elutes with the analyte and experiences similar ionization and fragmentation behavior, as well as similar effects from the sample matrix. By calculating the ratio of the analyte peak area to the internal standard peak area, variability can be minimized, leading to higher accuracy and precision in quantification.
Experimental Protocols
This section outlines a general protocol for the quantitative analysis of Tetrahydro-4-pyrone in a biological matrix (e.g., human plasma). This protocol should be considered a template and requires optimization and validation for specific applications.
Materials and Reagents
-
Tetrahydro-4-pyrone (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Tetrahydro-4-pyrone and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Tetrahydro-4-pyrone by serial dilution of the primary stock solution with 50:50 (v/v) ACN:water. These will be used to spike into the matrix to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) ACN:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked calibrator, QC, or unknown sample) into the corresponding tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Tetrahydro-4-pyrone | Q1: 101.1 m/z -> Q3: 71.1 m/z (example transition, requires optimization) |
| This compound | Q1: 109.2 m/z -> Q3: 77.1 m/z (example transition, requires optimization) |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables represent hypothetical data from a validation experiment.
Table 1: Calibration Curve for Tetrahydro-4-pyrone
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,250 | 50,000 | 0.025 | 0.98 | 98.0 |
| 5 | 6,300 | 51,200 | 0.123 | 5.10 | 102.0 |
| 10 | 12,800 | 50,500 | 0.253 | 10.2 | 102.0 |
| 50 | 64,500 | 49,800 | 1.295 | 49.5 | 99.0 |
| 100 | 129,000 | 50,100 | 2.575 | 101.2 | 101.2 |
| 500 | 650,000 | 49,500 | 13.131 | 505.0 | 101.0 |
| 1000 | 1,310,000 | 50,200 | 26.096 | 998.0 | 99.8 |
Linear Regression: y = 0.0261x + 0.001 (r² = 0.9998)
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 4.5 |
| Low QC | 3 | 2.95 | 98.3 | 3.8 |
| Mid QC | 75 | 76.2 | 101.6 | 2.5 |
| High QC | 750 | 742.5 | 99.0 | 2.1 |
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of internal standard normalization.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is highly recommended for the quantitative analysis of Tetrahydro-4-pyrone. This approach significantly improves the accuracy, precision, and robustness of LC-MS/MS methods by compensating for analytical variability. The protocol provided herein serves as a foundational template for method development. It is imperative that any method based on this template be fully validated according to regulatory guidelines to ensure its suitability for the intended application.
Application Notes: Quantitative Analysis of Tetrahydro-4-pyrone using Tetrahydro-4-pyrone-d8 Internal Standard by Mass Spectrometry
Introduction
Tetrahydro-4-pyrone, a heterocyclic organic compound, is utilized as a building block in organic synthesis. Monitoring its presence and concentration in various matrices is crucial for process optimization and environmental assessment. The use of a stable isotope-labeled internal standard, such as Tetrahydro-4-pyrone-d8, is the gold standard for accurate quantification via mass spectrometry. This deuterated analog closely mimics the chemical and physical properties of the native analyte, thereby compensating for variations during sample preparation and analysis, including matrix effects, which can significantly impact accuracy.[1][2] This document provides a detailed protocol for the quantitative analysis of Tetrahydro-4-pyrone in aqueous samples using Gas Chromatography-Mass Spectrometry (GC/MS) with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis.[3][4] It involves adding a known amount of an isotopically enriched standard (in this case, this compound) to the sample. This "internal standard" undergoes the same sample preparation and analysis steps as the native analyte. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, precise quantification can be achieved, as this ratio is largely unaffected by variations in sample recovery and instrument response.[1][5]
Data Presentation
Quantitative data should be recorded and presented in a clear and organized manner. The following tables provide templates for recording calibration data and sample analysis results.
Table 1: Calibration Curve Data
| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 1 | 50 | |||
| 2 | 5 | 50 | |||
| 3 | 10 | 50 | |||
| 4 | 25 | 50 | |||
| 5 | 50 | 50 | |||
| 6 | 100 | 50 | |||
| 7 | 250 | 50 |
Table 2: Sample Analysis Results
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Response Ratio | Calculated Concentration (ng/mL) | % Recovery (for QC samples) |
| Blank | |||||
| Sample 1 | |||||
| Sample 2 | |||||
| QC Low | |||||
| QC Mid | |||||
| QC High |
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the analysis of Tetrahydro-4-pyrone in water samples. The protocol is adapted from established methods for the analysis of the structurally similar compound, 1,4-dioxane.[5][6][7][8]
1. Reagents and Materials
-
Tetrahydro-4-pyrone (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized water (18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Coconut charcoal-based)
-
Helium (99.999% purity)
-
Autosampler vials with septa
2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC/MS)
-
Capillary GC column suitable for polar compounds (e.g., DB-624 or equivalent)
-
Solid Phase Extraction manifold
-
Vortex mixer
-
Centrifuge
3. Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tetrahydro-4-pyrone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Tetrahydro-4-pyrone primary stock solution with deionized water to achieve the concentrations outlined in Table 1.
-
Internal Standard Spiking Solution (e.g., 5 µg/mL): Dilute the this compound primary stock solution with methanol.
4. Sample Preparation (Solid Phase Extraction)
-
Sample Collection: Collect water samples in clean, amber glass bottles.
-
Internal Standard Spiking: To a 100 mL aliquot of each sample, calibration standard, and quality control sample, add a known amount of the this compound internal standard spiking solution (e.g., 10 µL of a 5 µg/mL solution to yield a final concentration of 50 ng/mL).
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with dichloromethane, followed by methanol, and then deionized water.
-
Sample Loading: Load the spiked samples onto the conditioned SPE cartridges at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridges with a small volume of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridges thoroughly by passing air or nitrogen through them.
-
Elution: Elute the retained analytes from the cartridges with dichloromethane into a collection tube.
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. The extract can be concentrated if necessary using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of dichloromethane or other suitable solvent for GC/MS analysis.
5. GC/MS Analysis
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to monitor for Tetrahydro-4-pyrone (quantifier and qualifier ions).
-
Ions to monitor for this compound (quantifier and qualifier ions).
-
6. Quality Control
-
Method Blank: A sample of deionized water carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A deionized water sample spiked with a known concentration of Tetrahydro-4-pyrone to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of the analyte to evaluate matrix effects and method precision.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Tetrahydro-4-pyrone.
Isotope Dilution Quantification Logic
Caption: Logic of isotope dilution for quantification.
References
- 1. agilent.com [agilent.com]
- 2. Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS. | Semantic Scholar [semanticscholar.org]
- 5. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. alphalab.com [alphalab.com]
- 7. unitedchem.com [unitedchem.com]
- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Application Notes & Protocols: Deuterated Standards in Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for investigating the intricate network of biochemical reactions that constitute cellular metabolism.[1][2][3] This method involves the introduction of molecules labeled with stable (non-radioactive) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a biological system.[3] By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand how these processes are altered in disease states or in response to therapeutic interventions.[2][4][5]
Deuterated standards, in particular, offer several advantages. Deuterium is a cost-effective stable isotope, and its incorporation into metabolites can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] While challenges such as the potential for deuterium exchange in aqueous environments exist, careful experimental design and data analysis can mitigate these issues.[6] The use of deuterated tracers is particularly valuable for studying pathways like de novo lipogenesis and for complementing studies that use other stable isotopes.[7][8][9]
These application notes provide an overview of the principles of metabolic pathway tracing with deuterated standards, detailed experimental protocols for key applications, and guidance on data interpretation.
Core Concepts
Metabolic Flux Analysis (MFA): At the heart of metabolic pathway tracing is the concept of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[10] Stable isotope tracing allows for the quantification of these fluxes, providing a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[4][11][12]
Stable Isotope Labeling: The fundamental principle is to supply a deuterated substrate (tracer) to cells, tissues, or a whole organism and allow it to be metabolized.[1][4] The deuterium atoms from the tracer are incorporated into various downstream metabolites, creating isotopologues (molecules that differ only in their isotopic composition).
Mass Spectrometry (MS): Mass spectrometry is a key analytical technique used to detect and quantify the different isotopologues of a metabolite.[3][13] By measuring the mass-to-charge ratio (m/z) of ions, MS can distinguish between the unlabeled and deuterated forms of a molecule.[3] Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.[2][13]
General Experimental Workflow
The successful implementation of a metabolic pathway tracing experiment involves careful planning and execution, from experimental design to data analysis.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. metsol.com [metsol.com]
- 8. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [app.jove.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tetrahydro-4-pyrone-d8 for Enhanced Accuracy in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Tetrahydro-4-pyrone-d8 in sample preparation for quantitative analysis. The use of stable isotope-labeled internal standards is a critical practice in analytical chemistry, particularly in mass spectrometry-based methods, to ensure the highest accuracy and precision. This compound, as a deuterated analog of Tetrahydro-4-pyrone, serves as an ideal internal standard for the quantification of the parent compound and structurally related molecules.
Introduction
In quantitative analytical workflows, especially those involving complex biological matrices, variability can be introduced at multiple stages, including sample extraction, derivatization, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to both calibration standards and unknown samples prior to any sample processing. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively corrects for variations in sample handling and instrument performance.
Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same ionization efficiency and fragmentation behavior. The mass difference due to the deuterium labeling allows for their distinct detection by the mass spectrometer.
Key Applications
This compound is primarily used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Tetrahydro-4-pyrone and other cyclic ketones in various matrices, including:
-
Pharmaceutical formulations: To ensure dose accuracy and stability.
-
Biological matrices (e.g., plasma, urine, tissue homogenates): For pharmacokinetic and metabolic studies.
-
Environmental samples: For monitoring and quantification of contaminants.
-
Food and beverage analysis: For quality control and safety assessment.
Experimental Protocols
Below are generalized protocols for the use of this compound as an internal standard in GC-MS and LC-MS analysis. It is crucial to note that these are templates and should be optimized and validated for each specific application and matrix.
General Workflow for Sample Preparation and Analysis
Caption: General workflow for quantitative analysis using an internal standard.
Protocol 1: Quantification of Tetrahydro-4-pyrone in a Pharmaceutical Formulation by GC-MS
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetrahydro-4-pyrone and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank formulation matrix.
-
Add a constant amount of the internal standard stock solution to each calibration standard to achieve a final concentration of 1 µg/mL.
-
The final concentrations of the analyte in the calibration standards could range from 0.1 µg/mL to 10 µg/mL.
3. Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical formulation expected to contain Tetrahydro-4-pyrone.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Spike the sample with the internal standard to a final concentration of 1 µg/mL.
-
Perform a sample clean-up step if necessary (e.g., filtration, solid-phase extraction).
4. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor characteristic ions for Tetrahydro-4-pyrone (e.g., m/z 100, 71, 43).
- Monitor characteristic ions for this compound (e.g., m/z 108, 76, 46).
5. Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of Tetrahydro-4-pyrone in the sample by interpolating its peak area ratio on the calibration curve.
Data Presentation
Table 1: GC-MS SIM Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Tetrahydro-4-pyrone | To be determined | 100 | 71 | 43 |
| This compound | To be determined | 108 | 76 | 46 |
Table 2: Calibration Curve Data (Example)
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 75,000 | 1,000,000 | 0.075 |
| 1.0 | 150,000 | 1,000,000 | 0.150 |
| 5.0 | 750,000 | 1,000,000 | 0.750 |
| 10.0 | 1,500,000 | 1,000,000 | 1.500 |
Method Validation
A comprehensive method validation should be performed according to relevant guidelines (e.g., ICH, FDA) to ensure the reliability of the analytical data. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Method Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion
The use of this compound as an internal standard is a robust strategy to achieve accurate and precise quantification of Tetrahydro-4-pyrone and related analytes. The protocols outlined in this document provide a solid foundation for developing and validating analytical methods. Researchers are encouraged to adapt and optimize these procedures for their specific applications to ensure the generation of high-quality, reliable data.
Application of Tetrahydro-4-pyrone-d8 in Pharmaceutical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of drug candidates and their metabolites. Tetrahydro-4-pyrone-d8, a deuterated analogue of Tetrahydro-4-pyrone, serves as an exemplary internal standard for analytical methods developed for drugs synthesized using a Tetrahydro-4-pyrone core structure. Its utility stems from its chemical similarity to the analyte, ensuring co-elution in chromatographic systems and similar ionization behavior in mass spectrometry, while its mass difference allows for clear distinction from the unlabeled analyte.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of a hypothetical drug candidate, "Tetrapyrone-Analogue Drug X," in human plasma. The methodologies described herein are based on established principles of bioanalytical method development and validation.
Principle of Application
Tetrahydro-4-pyrone is a versatile heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its derivatives have shown potential as antibacterial and anticancer agents. When a drug candidate, such as "Tetrapyrone-Analogue Drug X," is synthesized from or contains the Tetrahydro-4-pyrone moiety, its deuterated version, this compound, becomes the internal standard of choice for quantitative bioanalysis.
The fundamental principle lies in adding a known concentration of this compound to an unknown concentration of the analyte (Drug X) in a biological matrix. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, compensating for variations in sample extraction, matrix effects, and instrument response.
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare concentrated stock solutions and diluted working solutions of the analyte (Tetrapyrone-Analogue Drug X) and the internal standard (this compound).
Materials:
-
Tetrapyrone-Analogue Drug X (certified reference standard)
-
This compound (certified reference standard)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tetrapyrone-Analogue Drug X and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in a minimal amount of DMSO and then bring to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution. These stock solutions are stored at -20°C.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions for the calibration curve by serially diluting the Drug X stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of the internal standard (IS) by diluting the this compound stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Sample Preparation: Protein Precipitation
Objective: To extract Tetrapyrone-Analogue Drug X and this compound from human plasma.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Internal Standard working solution (100 ng/mL)
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all samples except the blank.
-
Add 20 µL of 50:50 methanol:water to the blank plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Objective: To chromatographically separate and detect Tetrapyrone-Analogue Drug X and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tetrapyrone-Analogue Drug X: m/z 350.2 -> 185.1 (Quantifier), m/z 350.2 -> 121.0 (Qualifier)
-
This compound (IS): m/z 109.1 -> 64.1 (Quantifier)
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
Table 1: Calibration Curve Data for Tetrapyrone-Analogue Drug X in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.98 | 98.0 | 5.2 |
| 2.5 | 2.55 | 102.0 | 4.1 |
| 5.0 | 4.90 | 98.0 | 3.5 |
| 10.0 | 10.3 | 103.0 | 2.8 |
| 50.0 | 48.5 | 97.0 | 2.1 |
| 100.0 | 101.2 | 101.2 | 1.9 |
| 500.0 | 505.0 | 101.0 | 1.5 |
| 1000.0 | 990.0 | 99.0 | 2.3 |
Table 2: Quality Control Sample Data for Tetrapyrone-Analogue Drug X in Human Plasma
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.02 | 102.0 | 6.8 |
| Low QC | 3.0 | 2.95 | 98.3 | 4.5 |
| Mid QC | 75.0 | 76.8 | 102.4 | 3.1 |
| High QC | 750.0 | 742.5 | 99.0 | 2.7 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Tetrapyrone-Analogue Drug X.
Caption: Logical relationship for using this compound as an internal standard.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of pharmaceutical compounds derived from a Tetrahydro-4-pyrone scaffold. The presented protocols for sample preparation and LC-MS/MS analysis provide a robust framework for developing and validating bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring the reliability and accuracy of data in regulated pharmaceutical development, ultimately contributing to the successful progression of new drug candidates.
References
Application Notes and Protocols for NMR Spectroscopy of Deuterated Pyrones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of deuterated pyrones in Nuclear Magnetic resonance (NMR) spectroscopy. The inclusion of experimental protocols and quantitative data aims to facilitate the application of these techniques in research and drug development settings.
Introduction
Pyrone scaffolds are prevalent in numerous natural products and pharmacologically active compounds. The study of their structure, dynamics, and interactions is crucial for understanding their biological function and for the development of new therapeutics. NMR spectroscopy is a powerful tool for these investigations at an atomic level.[1] However, the proton (¹H) NMR spectra of complex pyrone derivatives can be crowded and difficult to interpret due to extensive spin-spin coupling.
Selective deuteration, the replacement of specific hydrogen atoms with deuterium (²H), is a key strategy to overcome this challenge.[2] Deuterium has a different gyromagnetic ratio than protons and is therefore not observed in ¹H NMR spectra.[3] This "disappearance" of signals simplifies the spectrum, enabling unambiguous signal assignment and the extraction of precise structural and dynamic information.
Key Applications of Deuterated Pyrones in NMR Spectroscopy
The use of deuterated pyrones in NMR studies offers several advantages:
-
Spectral Simplification and Signal Assignment: By replacing specific protons with deuterium, overlapping signals in the ¹H NMR spectrum can be removed, allowing for the clear identification and assignment of the remaining proton resonances.[2][4] This is particularly valuable for complex pyrone-containing molecules.
-
Elucidation of Reaction Mechanisms: Deuterated pyrones can be used as isotopic labels to trace the course of chemical reactions. By monitoring the position of the deuterium atom in the product, the reaction mechanism can be inferred. The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can also provide valuable mechanistic insights.[5]
-
Probing Biomolecular Interactions: In drug discovery, understanding how a pyrone-containing ligand binds to its protein target is essential.[1] Deuterated pyrones can be used in advanced NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY to identify the specific protons on the pyrone that are in close contact with the protein, thereby mapping the binding epitope.
-
Quantitative Analysis: Deuterium NMR (²H NMR) can be used for the quantitative analysis of deuterated compounds, providing information on the degree of deuteration at specific sites.[6][7]
Data Presentation: Impact of Deuteration on ¹H NMR Parameters
The following table summarizes the expected changes in ¹H NMR data upon selective deuteration of a hypothetical pyrone derivative.
| Position of Deuteration | Original ¹H Chemical Shift (ppm) | Original Coupling Constant (J, Hz) | ¹H Signal After Deuteration |
| H-3 | 6.25 (doublet) | J₃,₄ = 5.0 | Disappears |
| H-4 | 7.80 (doublet of doublets) | J₄,₃ = 5.0, J₄,₅ = 2.5 | Becomes a doublet (J₄,₅ = 2.5) |
| H-5 | 6.40 (doublet) | J₅,₄ = 2.5 | Becomes a singlet |
This table illustrates how selective deuteration simplifies the ¹H NMR spectrum by removing signals and altering the multiplicity of adjacent protons.
Experimental Protocols
Protocol 1: Selective Deuteration of a 4-Pyrone at the 3- and 5-positions via H-D Exchange
This protocol describes a general method for the base-catalyzed hydrogen-deuterium exchange at the acidic C-H positions of a 4-pyrone ring.
Materials:
-
4-pyrone derivative
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
NMR tube
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Dissolve 100 mg of the 4-pyrone derivative in 2 mL of D₂O in a small, flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add 0.1 mL of NaOD solution to the flask to catalyze the exchange reaction.
-
Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, neutralize the reaction mixture by carefully adding a few drops of DCl in D₂O until the pH is approximately 7.
-
Extract the deuterated pyrone from the aqueous solution with three 5 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the deuterated 4-pyrone.
-
Prepare a sample for NMR analysis by dissolving approximately 5 mg of the product in 0.6 mL of CDCl₃.
Protocol 2: NMR Analysis for Spectral Simplification
This protocol outlines the acquisition of ¹H NMR spectra to compare the non-deuterated and deuterated pyrone.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard 1D proton (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: 4 seconds
Procedure:
-
Acquire a standard ¹H NMR spectrum of the non-deuterated 4-pyrone derivative.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals and assign the resonances based on chemical shifts, multiplicities, and coupling constants.
-
Acquire a ¹H NMR spectrum of the deuterated 4-pyrone derivative using the same experimental parameters.
-
Process the spectrum in the same manner as the non-deuterated sample.
-
Compare the two spectra to identify the signals that have disappeared or changed in multiplicity, confirming the positions of deuteration and simplifying the assignment of the remaining signals.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: H-D exchange mechanism.
Caption: Logic of a binding study.
References
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration | Peak Proteins [peakproteins.com]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Application Notes & Protocols: Quantification of Tetrahydro-4-pyrone using its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-4-pyrone is a heterocyclic ketone that serves as a versatile building block in organic synthesis and is a key intermediate in the manufacturing of various pharmaceutical compounds.[1] Accurate quantification of Tetrahydro-4-pyrone in biological matrices and process samples is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Tetrahydro-4-pyrone, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting deuterated internal standard effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[2]
This document provides a comprehensive protocol for the quantification of Tetrahydro-4-pyrone using its deuterated analog, Tetrahydro-4-pyrone-d4, as an internal standard. The application note details the synthesis of the deuterated standard, a complete LC-MS/MS method, and validation data that aligns with regulatory expectations for bioanalytical method validation.
Synthesis of Deuterated Internal Standard: Tetrahydro-4-pyrone-d4
A common and effective method for introducing deuterium atoms into a ketone at the alpha-position to the carbonyl group is through acid or base-catalyzed hydrogen-deuterium exchange of the enolizable protons.[3][4][5] In this protocol, we propose the synthesis of Tetrahydro-4-pyrone-2,2,6,6-d4 via a base-catalyzed exchange using deuterium oxide (D₂O).
Caption: Proposed synthetic workflow for Tetrahydro-4-pyrone-d4.
Protocol for Synthesis of Tetrahydro-4-pyrone-d4:
-
Dissolution: Dissolve Tetrahydro-4-pyrone (1.0 g) in deuterium oxide (20 mL).
-
Catalysis: Add sodium deuteroxide (NaOD) in D₂O (40 wt. %, 0.2 mL) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours to allow for complete hydrogen-deuterium exchange at the four alpha-positions.
-
Neutralization: Carefully neutralize the reaction mixture by adding a solution of hydrochloric acid in D₂O.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Tetrahydro-4-pyrone-d4.
-
Characterization: Confirm the structure and isotopic purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Analysis by LC-MS/MS
The following protocol outlines the steps for sample preparation and analysis of Tetrahydro-4-pyrone in a biological matrix (e.g., human plasma) using Tetrahydro-4-pyrone-d4 as an internal standard.
Caption: Experimental workflow for the quantification of Tetrahydro-4-pyrone.
Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Tetrahydro-4-pyrone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetrahydro-4-pyrone and dissolve in 10 mL of methanol.
-
Tetrahydro-4-pyrone-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetrahydro-4-pyrone-d4 and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Tetrahydro-4-pyrone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.
2. Sample Preparation (Protein Precipitation): [6]
-
Pipette 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC conditions below).
-
Vortex briefly and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | Tetrahydro-4-pyrone: 101.1 -> 71.1 (Quantifier), 101.1 -> 43.1 (Qualifier)Tetrahydro-4-pyrone-d4: 105.1 -> 75.1 (Quantifier) |
| Collision Energy | Optimized for each transition. |
| Dwell Time | 100 ms. |
Method Validation and Quantitative Data
The analytical method was validated according to the FDA's Bioanalytical Method Validation guidance.[7][8][9] The validation assessed linearity, accuracy, precision, selectivity, and stability.
Linearity:
The calibration curve was constructed by plotting the peak area ratio of Tetrahydro-4-pyrone to Tetrahydro-4-pyrone-d4 against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) (Mean, n=3) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 4.90 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.0 | 102.0 |
| 100 | 99.0 | 99.0 |
| 250 | 255 | 102.0 |
| 500 | 495 | 99.0 |
| 1000 | 1010 | 101.0 |
| Correlation Coefficient (r²) | >0.995 |
Accuracy and Precision:
The accuracy and precision of the method were determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification, Low, Mid, and High) in five replicates on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=5) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=15) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 6.5 | 105.0 | 8.2 | 103.5 |
| Low QC | 3.00 | 4.2 | 98.7 | 5.8 | 99.5 |
| Mid QC | 75.0 | 3.5 | 101.2 | 4.5 | 100.8 |
| High QC | 750 | 2.8 | 99.5 | 3.9 | 101.1 |
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and accurate means for the quantification of Tetrahydro-4-pyrone in biological matrices. The use of a deuterated internal standard is critical for achieving reliable results by compensating for matrix effects and other sources of variability. This application note provides a comprehensive guide for researchers and drug development professionals to implement this analytical method in their laboratories. The detailed protocols for the synthesis of the deuterated standard and the validated LC-MS/MS method will support a wide range of studies, from early-stage drug discovery to clinical development.
References
- 1. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 5. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. moh.gov.bw [moh.gov.bw]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: Method Development for the Analysis of Pyrone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrone derivatives are a class of heterocyclic organic compounds that form the core structure of many natural products and synthetically developed molecules with significant biological activities.[1][2] Found in plants, fungi, and bacteria, these compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[3][4][5] Their diverse therapeutic potential has made them a focal point in drug discovery and development.[1]
This application note provides a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of pyrone derivatives in various matrices. It includes detailed protocols for sample preparation, chromatographic separation, and detection, along with a summary of key quantitative data to aid in method development and validation. Furthermore, it visualizes critical experimental workflows and relevant biological signaling pathways to provide a deeper understanding of the analysis and application of these compounds.
Analytical Techniques for Pyrone Derivatives
The analysis of pyrone derivatives often employs chromatographic techniques coupled with various detectors. The choice of method depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of pyrone derivatives.[6] Coupled with Ultraviolet (UV) detection, it is suitable for quantifying compounds with sufficient chromophores.[7] Reversed-phase columns, such as C8 and C18, are commonly used for separation.[7][8]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma and tissue, UPLC-MS/MS is the method of choice.[9][10] It allows for the accurate quantification of low-concentration analytes and their metabolites.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile or semi-volatile pyrone derivatives can be analyzed by GC-MS.[11] This technique is particularly useful for identifying unknown compounds based on their mass spectra and retention times.[11]
Experimental Workflows and Signaling Pathways
Diagrams
Caption: General workflow for pyrone derivative analysis.
Caption: Pyrone derivatives activating the Nrf2/ARE pathway.[12]
Caption: Inhibition of MAPK and PI3K pathways by a pyrone derivative.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of pyrone derivatives.
Table 1: HPLC-UV Methods for Pyrone Derivative Analysis
| Compound | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Dipyrone | Pharmaceutical | 1.00–35.00 | 0.65 | Not Reported | [14] |
| Hyoscine | Pharmaceutical | 2.50–50.00 | 2.19 | Not Reported | [14] |
| Paracetamol | Pharmaceutical | 0.409–400 | Not Reported | 101.62 | [7] |
| Caffeine | Pharmaceutical | 0.151–200 | Not Reported | 100.11 | [7] |
| Dipyrone | Pharmaceutical | 0.233–600 | Not Reported | 100.86 | [7] |
| Finerenone | Spiked Human Plasma | 0.150–6.00 | 0.150 | 88 | [8][15] |
Table 2: LC-MS/MS Methods for Pyrone Derivative Analysis
| Compound | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| 4-monomethylaminoantipyrine (from Dipyrone) | Biological Fluids | 250 - Not Specified | 250 | Not Reported | [6] |
| Pyrroloquinoline Quinone (PQQ) | Rat Plasma | 10–10,000 | 10 | Not Reported | [9] |
| Sipeimine | Rat Plasma | Not Specified | Not Specified | ~30% (plasma protein binding) | [10] |
Experimental Protocols
Protocol 1: Extraction and Analysis of Pyrone Derivatives from Fungal Culture
This protocol is a general guide for the extraction and analysis of pyrone derivatives from fungal cultures.
1. Materials and Reagents
-
Fungal culture broth and mycelia
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., petroleum ether, chloroform)[16]
2. Extraction Procedure
-
Separate the fermentation broth from the mycelia by filtration.[16]
-
Extract both the broth and the mycelia three times with an equal volume of ethyl acetate.[16]
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude extract.[16]
3. Chromatographic Purification
-
Subject the crude extract to silica gel column chromatography.
-
Perform gradient elution using a solvent system such as petroleum ether-ethyl acetate, gradually increasing the polarity.[16]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compounds and concentrate.
-
For further purification, perform chromatography on a Sephadex LH-20 column using a solvent system like chloroform-methanol (1:1).[16]
-
Final purification can be achieved using preparative HPLC with a C18 column.[17]
4. Analysis
Protocol 2: Analysis of Dipyrone Metabolites in Plasma by HPLC-UV
This protocol describes the analysis of Dipyrone and its active metabolite, 4-monomethylaminoantipyrine (MAA), in plasma.[6]
1. Materials and Reagents
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Mobile Phase: As specified by the chosen validated method (e.g., a mixture of phosphate buffer, methanol, and acetonitrile).[7][19]
-
Internal Standard (IS) solution
-
Dipyrone and MAA analytical standards
2. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 1 mL of acetonitrile and vortex for 2 minutes to precipitate proteins.[15]
-
Centrifuge at 4000 RPM for 3 minutes.[15]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
3. HPLC-UV Conditions
-
Column: C8 or C18 reversed-phase column (e.g., µ-Bondapack C8).[7]
-
Mobile Phase: Isocratic elution with a mixture such as 0.01 M KH2PO4, methanol, acetonitrile, and isopropyl alcohol (e.g., 420:20:30:30 v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
4. Quantification
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Dipyrone and MAA standards.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Calculate the peak area ratio of the analyte to the IS.
-
Determine the concentration of the unknown samples from the linear regression of the calibration curve.
Protocol 3: UPLC-MS/MS Analysis of Pyrone Derivatives in Rat Plasma
This protocol is a general guide based on methods for analyzing small molecules in biological fluids.[9][10]
1. Materials and Reagents
-
Rat plasma
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal Standard (IS) solution
-
Pyrone derivative analytical standards
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 RPM for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. UPLC-MS/MS Conditions
-
Column: UPLC BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[10]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
4. Data Analysis
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for the pyrone derivative and the IS by infusing standard solutions.
-
Process the data using appropriate software to integrate peak areas.
-
Construct a calibration curve and quantify the unknown samples as described in Protocol 2.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro studies of pyrone derivatives as scavengers of active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography of dipyrone and its active metabolite in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmrxiv.de [pharmrxiv.de]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and bioevaluation of a series of α-pyrone derivatives as potent activators of Nrf2/ARE pathway (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. CN118496186B - A pyrone derivative and its preparation method and application - Google Patents [patents.google.com]
- 17. New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 [mdpi.com]
- 18. Pyrone derivatives from Helichrysum italicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of Tetrahydro-4-pyrone-d8 as an Internal Standard in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. The accuracy and reliability of these bioanalytical methods are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). Tetrahydro-4-pyrone-d8, a deuterated analog of tetrahydro-4-pyrone, serves as an exemplary SIL-IS for structurally similar drug candidates. Its use helps to mitigate variability introduced during sample preparation and analysis, thereby ensuring high-quality pharmacokinetic data.
This document provides a detailed protocol for the application of this compound as an internal standard in a representative in vitro drug metabolism study using human liver microsomes.
Principle of Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics in the mass spectrometer.[1] By being chemically identical to the analyte, a SIL-IS can effectively compensate for variations in sample extraction, potential matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2] The mass difference between the deuterated standard and the non-labeled analyte allows for their distinct detection by the mass spectrometer, enabling precise quantification.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability of a hypothetical drug candidate, "Drug X," using this compound as the internal standard for LC-MS/MS analysis.
1. Materials and Reagents:
-
Drug X
-
This compound (Internal Standard, IS)
-
Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
2. Preparation of Solutions:
-
Drug X Stock Solution: 10 mM in DMSO.
-
This compound (IS) Stock Solution: 1 mM in Methanol.
-
Working IS Solution: 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
HLM Suspension: 20 mg/mL in 0.1 M Phosphate Buffer.
3. Incubation Procedure:
-
Prepare a master mix of the NADPH regeneration system in 0.1 M phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration 1 mg/mL), and Drug X (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (Working IS Solution).
-
Include control incubations:
-
No NADPH: To assess non-enzymatic degradation.
-
No HLM: To assess the stability of the compound in the buffer.
-
4. Sample Processing:
-
After quenching, centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic System: A suitable UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve separation of Drug X from potential metabolites and matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
MRM Transitions: Optimized transitions for Drug X and this compound.
Data Presentation
The following tables represent hypothetical data from the described experiment.
Table 1: LC-MS/MS Parameters for Drug X and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Drug X | 350.2 | 180.1 | 25 |
| This compound (IS) | 109.1 | 64.1 | 20 |
Table 2: Calibration Curve for Drug X
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 500 | 6.280 |
| 1000 | 12.610 |
Table 3: Metabolic Stability of Drug X in Human Liver Microsomes
| Incubation Time (min) | % Remaining of Drug X |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Visualizations
Caption: Experimental workflow for an in vitro drug metabolism study.
Caption: Principle of internal standard use for accurate quantification.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of robust bioanalytical method development in drug metabolism studies. By compensating for experimental variability, these standards ensure the generation of high-quality, reliable data, which is essential for making informed decisions during the drug development process. The protocols and principles outlined in this document provide a foundational framework for the application of deuterated internal standards in preclinical research.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Loss for Tetrahydro-4-pyrone-d8 in LC-MS
Welcome to the technical support center for the analysis of Tetrahydro-4-pyrone-d8 using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to signal loss during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a sudden and complete loss of signal for this compound. What are the initial troubleshooting steps?
A complete signal loss often points to a systemic issue rather than a subtle analytical problem. A systematic check of the LC-MS system is recommended. Start by verifying the basics: ensure solvent reservoirs are sufficiently filled, check for any visible leaks in the LC flow path, and confirm that the mass spectrometer is properly tuned and calibrated. It is also crucial to inspect the electrospray ionization (ESI) source to ensure a stable spray is being generated. If no spray is visible, there may be a clog in the sample needle or a problem with the voltage supply.
Q2: My signal for this compound is gradually decreasing over a series of injections. What could be the cause?
A gradual decrease in signal intensity can be attributed to several factors. One common cause is the accumulation of contaminants on the LC column or in the MS ion source, leading to a progressive suppression of the analyte signal.[1] Another possibility is the degradation of the analyte in the prepared samples over time, especially if the samples are not stored under optimal conditions. For deuterated compounds, it's also worth investigating potential back-exchange of deuterium atoms with protons from the mobile phase, although this is less common for non-labile positions.[2]
Q3: I observe a signal for my non-deuterated Tetrahydro-4-pyrone standard, but a weak or absent signal for this compound. Why might this be?
While deuterated internal standards are designed to be chemically similar to their non-deuterated counterparts, differences in their chromatographic and mass spectrometric behavior can occur. One possibility is a slight chromatographic separation of the deuterated and non-deuterated compounds.[3][4] If this separation is significant, the deuterated compound might elute in a region of stronger ion suppression from the sample matrix, leading to a weaker signal.[3] It is also important to ensure that the correct mass-to-charge ratio (m/z) for the deuterated compound is being monitored in the mass spectrometer settings.
Q4: Could the mobile phase composition be affecting the signal of my polar analyte, this compound?
Yes, for a small polar molecule like Tetrahydro-4-pyrone, the mobile phase composition is critical for both chromatographic retention and ionization efficiency. For reversed-phase chromatography, highly aqueous mobile phases are often required to retain polar compounds, but these can lead to poor desolvation and ionization in the ESI source.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for such analytes, as it uses a higher percentage of organic solvent, which is more favorable for ESI.[6][7] The pH of the mobile phase can also significantly impact the ionization of the analyte; for a neutral molecule like Tetrahydro-4-pyrone, adduct formation (e.g., with sodium or ammonium ions) might be the primary ionization pathway, and the presence of these species in the mobile phase should be optimized.
Q5: What are "matrix effects" and how can they cause signal loss for this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[8][9] These effects can either suppress or enhance the analyte signal. In the case of signal loss, co-eluting compounds from the sample matrix compete with this compound for ionization in the MS source, a phenomenon known as ion suppression.[8][10][11] This is a major concern in quantitative LC-MS analysis and can lead to inaccurate results.[8][10] Even with a deuterated internal standard, if it does not perfectly co-elute with the analyte, it may experience a different degree of matrix effect, leading to quantification errors.[3]
Quantitative Data Summary
When troubleshooting signal loss, it is helpful to systematically evaluate the impact of different parameters. The following table provides a template for quantifying signal intensity under various conditions to identify the source of the problem.
| Condition ID | Mobile Phase Composition | Column Type | Sample Matrix | Average Peak Area (n=3) | % Signal Reduction |
| A (Control) | 80% Acetonitrile, 20% Water, 0.1% Formic Acid | HILIC | Pure Solvent | 1,500,000 | 0% |
| B | 20% Acetonitrile, 80% Water, 0.1% Formic Acid | C18 | Pure Solvent | 300,000 | 80% |
| C | 80% Acetonitrile, 20% Water, 0.1% Formic Acid | HILIC | Extracted Plasma | 450,000 | 70% |
| D | 80% Acetonitrile, 20% Water, 10mM Ammonium Formate | HILIC | Extracted Plasma | 950,000 | 37% |
This is a sample table with representative data.
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol is a general guideline for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Perform a protein precipitation of the biological matrix sample (e.g., plasma) by adding three parts of cold acetonitrile containing the deuterated internal standard to one part of the sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar analyte.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): Determine the m/z of the protonated or other relevant adduct of this compound.
-
Product Ion (Q3): Determine a stable fragment ion after collision-induced dissociation (CID).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting signal loss and understanding the concept of matrix effects.
Caption: A step-by-step workflow for troubleshooting signal loss.
Caption: The mechanism of ion suppression due to matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. waters.com [waters.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for Tetrahydro-4-pyrone-d8
Welcome to the technical support center for the mass spectrometry analysis of Tetrahydro-4-pyrone-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The non-deuterated form, Tetrahydro-4-pyrone (C5H8O2), has a molecular weight of approximately 100.12 g/mol .[1][2] For the deuterated analog, this compound, the molecular weight will be higher. Assuming all eight hydrogens are replaced by deuterium, the molecular formula would be C5D8O2, resulting in a molecular weight of approximately 108.17 g/mol . The exact mass should be calculated based on the isotopic purity of the standard.
Q2: Which ionization technique is best for analyzing this compound?
For a relatively non-polar, thermally stable small molecule like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable choice.[3][4][5] It is well-suited for compounds with molecular weights less than 1500 Da.[5] Electrospray Ionization (ESI) can also be used, particularly in positive ion mode, as the ether and ketone oxygens can be protonated.[6][7] However, for neutral molecules, ESI may sometimes require derivatization or the use of specific tagging reagents to improve ionization efficiency.[8][9]
Q3: What are the expected precursor ions for this compound in positive ion mode?
In positive ion mode, you can expect to see the protonated molecule, [M+H]+. Given the molecular weight of ~108.17 for the d8 variant, the expected m/z would be approximately 109.18. Depending on the solvent system and any additives, you might also observe adducts with sodium [M+Na]+ or other cations present in the mobile phase.[7]
Q4: I am using a deuterated internal standard. Are there any specific issues I should be aware of?
Yes, while deuterated standards are often considered ideal, they can present challenges.[10] These include:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[11]
-
Differential Matrix Effects: If there is a slight retention time difference between the analyte and the deuterated standard, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, which can affect quantitation accuracy.[12]
-
Deuterium Exchange: While less common for C-D bonds, there is a potential for H/D exchange, especially under certain pH or solvent conditions.[11]
It is crucial to verify the co-elution and response of your deuterated standard during method development.[10][13]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Detectable Peak
-
Question: I am not seeing a peak for this compound or the signal is very weak. What should I check?
-
Answer:
-
Confirm Ionization Mode: Ensure you are using the appropriate ionization mode. For this compound, positive ion mode is generally recommended to form the [M+H]+ ion.
-
Optimize Ion Source Parameters:
-
For APCI , optimize the vaporizer temperature (typically 350–500 °C) and corona discharge current (2–5 µA) to ensure efficient vaporization and ionization.[4][5]
-
For ESI , ensure the mobile phase composition is conducive to ionization. The addition of a small amount of an acid like formic acid (e.g., 0.1%) can aid in protonation.[14][15]
-
-
Check Sample Preparation: Inadequate sample preparation can lead to ion suppression from matrix components.[16] Consider a more rigorous cleanup step like solid-phase extraction (SPE).
-
Increase Sample Concentration: If permitted by the experimental design, inject a more concentrated sample to verify that the instrument is capable of detecting the analyte.
-
Review Mass Spectrometer Settings: Double-check that the mass spectrometer is set to monitor the correct m/z for the expected precursor ion ([M+H]+ ≈ 109.18).
-
Issue 2: High Background Noise or Poor Peak Shape
-
Question: My chromatogram has high background noise, and the peak for my analyte is broad or tailing. How can I improve this?
-
Answer:
-
Mobile Phase Contamination: Ensure you are using high-purity LC-MS grade solvents and additives. Contaminants can create high background noise.
-
Chromatography Optimization:
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for your analyte and column.
-
Peak Broadening: This may be due to a poorly packed column, excessive extra-column volume, or a sample solvent that is too strong, causing the analyte to move through the column too quickly without proper focusing.[17]
-
-
Improve Sample Cleanup: High background is often a result of matrix effects.[16] Enhance your sample preparation protocol to better remove interfering substances.
-
Instrument Cleaning: A dirty ion source or mass spectrometer can be a significant source of background noise. Follow the manufacturer's guidelines for cleaning the instrument components.
-
Issue 3: Inconsistent Quantification Results
-
Question: My quantitative results are not reproducible. What are the likely causes?
-
Answer:
-
Matrix Effects: This is a primary cause of variability in LC-MS/MS assays.[12] As mentioned in the FAQs, even with a deuterated standard, differential matrix effects can occur if there is a chromatographic separation between the analyte and the standard.[12]
-
Sample Preparation Variability: Ensure your sample preparation process is consistent and reproducible for all samples, calibrators, and quality controls.
-
Instrument Stability: Monitor the stability of the mass spectrometer's response over the course of the analytical run. A gradual decrease in signal intensity could indicate a need for source cleaning or recalibration.
-
Internal Standard Addition: Verify that the internal standard is being added accurately and consistently to all samples.
-
Experimental Protocols & Data
Protocol: LC-MS/MS Method for this compound
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
-
-
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
-
Mass Spectrometry Parameters (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Positive APCI or ESI |
| Precursor Ion (Q1) | m/z 109.2 (for [C5D8O2+H]+) |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis |
| Collision Gas | Argon |
| APCI Vaporizer Temp | 400°C |
| Capillary Voltage | 3.5 kV |
| Dwell Time | 100 ms |
Predicted Fragmentation
The NIST mass spectrum for non-deuterated Tetrahydro-4-pyrone (EI, 70eV) shows major fragments at m/z 43, 55, 58, and 71.[18] While fragmentation in APCI or ESI with collision-induced dissociation (CID) will differ, we can predict likely fragmentation pathways. A common pathway for ketones is alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[19][20] For Tetrahydro-4-pyrone, this could lead to the loss of ethylene (C2H4) or formaldehyde (CH2O). For the d8 analog, this would correspond to losses of C2D4 or CD2O. The exact product ions should be determined experimentally by infusing a standard solution and performing a product ion scan.
Visualizations
Experimental Workflow
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Troubleshooting Logic for Poor Signal
Caption: A logical flowchart for troubleshooting poor signal intensity.
References
- 1. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. myadlm.org [myadlm.org]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 15. uab.edu [uab.edu]
- 16. tecan.com [tecan.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Tetrahydro-4-pyrone-d8 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Tetrahydro-4-pyrone-d8, a small, polar, deuterated ketone. The following guides and FAQs are designed to address specific issues encountered during gas chromatography (GC) and liquid chromatography (LC) experiments.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape can compromise the resolution, accuracy, and precision of your analytical results.[1][2] This guide provides a systematic approach to identifying and resolving common issues leading to asymmetrical or broad peaks for this compound.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with polar compounds like this compound.[3] It can be caused by a variety of chemical and physical factors.
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Description | Recommended Action |
| Active Sites in the GC Inlet or Column | Polar analytes can interact with active sites (e.g., exposed silanol groups) in the GC liner or at the head of the column, leading to secondary interactions and peak tailing.[1][3][4] | - Use a fresh, deactivated GC liner.[1] - Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues or active sites.[1][4] - Consider using an Ultra Inert or similar deactivated column for analyzing active compounds. |
| Improper Column Installation | A poorly cut or installed column can create dead volumes or turbulence in the flow path, causing peaks to tail.[1][4][5][6] If all peaks in the chromatogram are tailing, this is a likely cause.[1][5] | - Re-cut the column, ensuring a clean, 90-degree cut. A magnifying lens can help inspect the cut.[1][4] - Ensure the column is installed at the correct height in the inlet according to the manufacturer's instructions.[1] |
| Column Contamination | Accumulation of non-volatile matrix components at the column inlet can lead to peak tailing.[6] | - Perform routine inlet maintenance, including replacing the liner, O-ring, and septum.[7] - Implement sample preparation techniques like solid-phase extraction (SPE) or filtration to remove matrix components before injection.[7] |
| Solvent and Stationary Phase Mismatch | A mismatch in polarity between the sample solvent and the GC stationary phase can cause poor peak shape.[4][7] | - Ensure the solvent used to dissolve the this compound is compatible with the polarity of the GC column's stationary phase.[4] |
| Inadequate Initial Oven Temperature (Splitless Injection) | If the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column, leading to peak distortion.[1] | - For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1][7] |
Question: My this compound peak is fronting. What should I investigate?
Answer: Peak fronting, where the first half of the peak is sloped, is often an indication of column overload or an incompatible solvent.
Common Causes and Solutions for Peak Fronting:
| Potential Cause | Description | Recommended Action |
| Column Overload | Injecting too much analyte onto the column can saturate the stationary phase, leading to fronting peaks.[3][8] | - Reduce the injection volume.[8] - Dilute the sample.[8] - Increase the split ratio if using a split injection method.[8] - Consider using a column with a thicker film or larger internal diameter.[8] |
| Incompatible Stationary Phase or Solvent | The analyte may have low solubility in the stationary phase or the injection solvent may be too strong, causing the analyte band to spread.[8] | - Replace the column with one having a more appropriate stationary phase for a polar ketone. - Ensure the sample solvent is compatible with the mobile phase or stationary phase.[3] |
| Poorly Fitted Column | A poorly installed column can create voids that result in peak fronting.[8] | - Reinstall the column, ensuring all connections are secure and there are no gaps.[8] |
Question: Why are my this compound peaks split or shouldered?
Answer: Split or shouldered peaks suggest a disruption in the sample introduction to the column.
Common Causes and Solutions for Split Peaks:
| Potential Cause | Description | Recommended Action |
| Improper Column Cut or Installation | A rough or angled column cut can create turbulent eddies, and incorrect column placement in the inlet can disrupt the sample band.[4] | - Re-cut the column to ensure a clean, 90-degree angle and inspect it with a magnifier.[4] - Verify the column is installed at the correct depth in the inlet.[4] |
| Contaminated or Active Liner | Active sites or contamination in the inlet liner can cause the analyte band to interact non-uniformly, leading to splitting. | - Replace the inlet liner with a new, deactivated one. - For fast autosampler injections, consider using a liner with glass wool to aid in vaporization and mixing.[8] |
| Solvent Mismatch in Splitless Injection | Using a sample solvent that is not compatible with the stationary phase polarity can cause peak splitting.[1] | - Ensure the polarity of the sample solvent matches that of the stationary phase.[4] |
| Initial Oven Temperature Too High | If the initial oven temperature is too high relative to the solvent's boiling point in splitless injection, it can cause inefficient trapping and result in split peaks.[1] | - Lower the initial oven temperature to be 20°C below the boiling point of the sample solvent.[1] |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A flowchart for troubleshooting poor peak shape in chromatography.
Experimental Protocols
Since this compound is a polar ketone, a common starting point for analysis would be gas chromatography with a mid-polar stationary phase.
Example GC-MS Protocol for this compound:
-
Instrumentation: Standard Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Column: A mid-polar column such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point. Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Liner: Deactivated, single-taper with glass wool.
-
-
Oven Program:
-
Initial Temperature: 60°C (hold for 2 minutes)
-
Ramp: Increase to 280°C at a rate of 15°C/minute
-
Final Hold: Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/minute.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
-
Frequently Asked Questions (FAQs)
Q1: Can the deuteration of this compound affect its peak shape?
While deuteration can slightly alter the retention time and MS fragmentation pattern compared to the non-deuterated analog, it is not a direct cause of poor peak shape. The underlying causes of peak tailing, fronting, or splitting are typically related to the chromatographic system and method parameters, as outlined in the troubleshooting guide.
Q2: If all the peaks in my chromatogram are tailing, what is the most likely cause?
When all peaks, including the solvent peak, exhibit tailing, the issue is most likely physical rather than chemical.[5] The primary suspects are a poor column cut or improper column installation in the inlet, which can create turbulence or dead volume in the flow path.[1][5]
Q3: How often should I perform inlet maintenance to prevent peak shape issues?
The frequency of inlet maintenance (replacing the liner, septum, and O-ring) depends on the cleanliness of your samples and the number of injections. For methods with "dirty" sample matrices, maintenance may be required weekly or even daily. For clean samples, it can be performed less frequently. A good practice is to monitor peak shape and response, and perform maintenance when a degradation in performance is observed.
Q4: Can my injection technique affect the peak shape?
Yes, especially with manual injections. A slow injection can cause the sample to vaporize in the needle, leading to discrimination against less volatile components and broader peaks. A fast, smooth injection is recommended.[9] For autosamplers, the injection speed can also be a method parameter to optimize.
Q5: What should I do if my peaks are broad?
Broad peaks can be a result of several factors, including:
-
Incorrect gas flow rate: Verify that the carrier gas flow rate is optimal for your column dimensions.[8]
-
Slow oven ramp rate: A very slow temperature ramp can lead to wider peaks. Increasing the ramp rate can sharpen them, but may reduce resolution.[8]
-
Increased dead volume: Check all connections for potential dead volume and reinstall the column if necessary.[8]
-
Poor analyte focusing: For splitless injections, ensure the initial oven temperature is low enough to effectively trap the analyte at the head of the column.[8]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Tetrahydro-4-pyrone-d8 Extraction
Welcome to the technical support center for the extraction of Tetrahydro-4-pyrone-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in extracting this compound from aqueous samples?
A1: this compound is a polar and water-miscible compound, which presents two primary challenges for extraction:
-
Poor partitioning into non-polar organic solvents: Due to its hydrophilic nature, it has a low affinity for common non-polar extraction solvents, leading to low recovery with standard liquid-liquid extraction (LLE) protocols.
-
High solubility in water: Its miscibility with water makes phase separation difficult in LLE without procedural modifications.
Q2: Which extraction techniques are most suitable for this compound?
A2: The most effective techniques for extracting polar, water-miscible compounds like this compound are:
-
Salting-Out Liquid-Liquid Extraction (LLE): This modified LLE technique involves adding a high concentration of an inorganic salt to the aqueous sample to decrease the solubility of the analyte and the organic solvent in the aqueous phase, thereby promoting the transfer of the analyte into the organic phase.[1][2][3][4][5]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. For polar compounds, sorbents with hydrophilic characteristics are recommended.[6][7][8]
Q3: How can I improve the recovery of this compound using liquid-liquid extraction?
A3: To enhance recovery with LLE, the "salting-out" effect is crucial. This involves saturating the aqueous sample with a salt like sodium chloride (NaCl) or magnesium sulfate (MgSO₄).[2][5] This increases the ionic strength of the aqueous phase, making it less favorable for the polar organic analyte and driving it into the organic phase. Using a more polar, water-miscible solvent like acetonitrile in conjunction with a salting-out agent is a common and effective strategy.[2][4]
Q4: What type of solid-phase extraction (SPE) sorbent should I use for this compound?
A4: For a polar analyte like this compound, you should select a sorbent that can effectively retain it from an aqueous matrix. Suitable options include:
-
Polymeric Sorbents: Hydrophilic-lipophilic balanced (HLB) polymers are often a good choice as they can retain a wide range of compounds, including polar ones.[6][7][8]
-
Normal-Phase Sorbents: Sorbents with polar functional groups (e.g., diol, aminopropyl, cyanopropyl) can be used if the sample is in a non-polar matrix.[9]
-
Activated Carbon: This can be effective for retaining various organic compounds, including polar ones, from aqueous solutions.[10]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Analyte is too polar for the chosen solvent. | 1. Introduce a "salting-out" agent: Add a high concentration of salt (e.g., NaCl, MgSO₄, (NH₄)₂SO₄) to the aqueous phase to decrease the analyte's solubility.[2][5] 2. Use a more polar extraction solvent: Consider using a water-miscible solvent like acetonitrile in combination with a salting-out agent.[2][4] Ethyl acetate is also a moderately polar option that can be effective, especially with the addition of salt.[11] |
| Insufficient phase separation. | 1. Increase salt concentration: Ensure the aqueous phase is saturated with the chosen salt to maximize the salting-out effect and promote cleaner phase separation. 2. Centrifugation: If an emulsion forms, centrifuging the sample can help break the emulsion and improve phase separation. |
| Sub-optimal solvent-to-sample ratio. | 1. Increase the volume of the organic solvent: A higher solvent-to-sample ratio can improve extraction efficiency. 2. Perform multiple extractions: It is generally more effective to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. |
| Incorrect pH of the aqueous phase. | While Tetrahydro-4-pyrone is neutral, pH can affect the stability and solubility of other components in the sample matrix. Ensure the pH is controlled if matrix effects are suspected. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate sorbent selection. | 1. Use a more suitable sorbent: For polar analytes in aqueous samples, consider hydrophilic-lipophilic balanced (HLB) polymeric sorbents or other sorbents designed for polar compounds.[6][7][8] 2. Match sorbent to sample matrix: If the sample is in a non-polar solvent, a normal-phase sorbent (e.g., silica, diol) would be more appropriate.[9] |
| Breakthrough during sample loading. | 1. Decrease the flow rate: A slower flow rate during sample loading allows for better interaction between the analyte and the sorbent.[12] 2. Ensure proper sorbent mass: If the analyte concentration is high, a larger sorbent bed may be needed to prevent overloading.[12] |
| Analyte loss during the wash step. | 1. Use a weaker wash solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. If the analyte is being lost, reduce the polarity of the wash solvent.[12] |
| Incomplete elution. | 1. Use a stronger elution solvent: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For polar compounds on a polymeric sorbent, a more polar solvent like methanol or acetonitrile is typically used. 2. Increase elution volume: Ensure a sufficient volume of elution solvent is used to completely recover the analyte. Performing two smaller elutions can be more effective than one large one.[13] |
| Sorbent bed drying out. | For silica-based sorbents, it is critical that the sorbent bed does not dry out between the conditioning and sample loading steps. Re-wet the sorbent if necessary. Polymeric sorbents are generally less susceptible to this issue.[14] |
Quantitative Data on Analogous Compounds
Table 1: Liquid-Liquid Extraction Recovery of Polar Compounds from Water
| Compound | Extraction Solvent | Salting-Out Agent | Recovery (%) |
| gamma-Butyrolactone (GBL) | Methylene Chloride | None | Efficient |
| gamma-Hydroxybutyrate (GHB) | Ethyl Acetate | NaCl | Appreciably Enhanced |
| Polar Pesticides (e.g., Oxamyl) | Acetonitrile | NaCl | >80% |
Note: "Efficient" and "Appreciably Enhanced" are qualitative descriptions from the cited literature. Quantitative values are highly dependent on the specific experimental conditions.
Table 2: Solid-Phase Extraction Recovery of Polar Compounds from Water
| Compound | SPE Sorbent | Elution Solvent | Recovery (%) |
| Polar Pesticides & Pharmaceuticals | Hydrophilic Hypercrosslinked Polymer | Not Specified | ~90%[6] |
| 1,4-Dioxane | Activated Carbon | Acetone | 98%[10] |
| Tetrahydrofuran (THF) | Activated Carbon | Acetone | 95%[10] |
Experimental Protocols
Protocol 1: Salting-Out Liquid-Liquid Extraction (LLE)
This protocol is a starting point for the extraction of this compound from an aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Acetonitrile (HPLC grade)
-
Sodium chloride (NaCl), anhydrous
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Transfer 10 mL of the aqueous sample to a 50 mL centrifuge tube.
-
Add NaCl to the sample until saturation is reached (approximately 3-4 g, some solid should remain undissolved).
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to facilitate phase separation.
-
Carefully collect the upper acetonitrile layer, which contains the extracted this compound.
-
For improved recovery, the aqueous layer can be re-extracted with a fresh portion of acetonitrile.
-
Combine the organic extracts for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general procedure using a polymeric sorbent.
Materials:
-
Aqueous sample containing this compound
-
Hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
SPE manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 10 mL of the aqueous sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with two 2 mL aliquots of acetonitrile into a collection tube.
-
The eluate is now ready for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic hypercrosslinked polymeric sorbents for the solid-phase extraction of polar contaminants from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of 1,4-dioxane and tetrahydrofuran in groundwater by solid phase extraction GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl Acetate Polarity and Application_Chemicalbook [chemicalbook.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. welch-us.com [welch-us.com]
Technical Support Center: Minimizing Isotopic Exchange of Tetrahydro-4-pyrone-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isotopic exchange of Tetrahydro-4-pyrone-d8. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, in this context, refers to the replacement of deuterium atoms on this compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This is a significant concern as it compromises the isotopic purity of the labeled compound, which can lead to inaccurate results in quantitative analyses such as mass spectrometry-based assays where this compound is used as an internal standard. The loss of deuterium atoms alters the mass of the molecule, affecting quantification.
Q2: What is the primary mechanism behind the isotopic exchange in this compound?
The primary mechanism is keto-enol tautomerism.[1][2][3] The deuterium atoms on the carbons alpha (adjacent) to the carbonyl group are acidic and can be removed by a base or an acid. This process forms an enol or enolate intermediate. Subsequent reprotonation by a proton from the solvent or other sources can introduce a hydrogen atom in place of a deuterium atom, leading to isotopic exchange.
Q3: What are the key factors that influence the rate of isotopic exchange?
The rate of isotopic exchange is primarily influenced by three main factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is slowest at a pH of approximately 2.5-4.5.[4]
-
Temperature: Higher temperatures accelerate the rate of exchange.[5][6]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate the exchange. Aprotic solvents are generally preferred.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Significant loss of deuterium observed in NMR or MS analysis. | - Use of protic solvents (e.g., methanol, water).- Exposure to acidic or basic conditions during sample preparation or analysis.- Elevated temperatures during sample handling or storage. | - Use aprotic, anhydrous solvents (e.g., acetonitrile, dichloromethane) for sample preparation.- Ensure all glassware is dry.- Buffer the sample to a pH between 2.5 and 4.5 if an aqueous environment is unavoidable.- Perform all experimental steps at the lowest practical temperature. |
| Inconsistent results in quantitative assays using this compound as an internal standard. | - Variable isotopic exchange between samples.- Degradation of the standard over time. | - Prepare and analyze all samples and standards under identical conditions (pH, temperature, solvent).- Prepare fresh stock solutions of the internal standard regularly.- Store stock solutions in an aprotic solvent at low temperatures (-20°C or below) and protected from light and moisture. |
| Deuterium exchange occurs during a chemical reaction. | - The reaction is run under acidic or basic conditions.- The reaction is heated for an extended period.- The workup procedure involves protic or non-neutral aqueous solutions. | - If possible, modify the reaction conditions to be closer to neutral pH.- Minimize reaction time and temperature.- During workup, use cooled, pH-adjusted (around pH 4) aqueous solutions for extraction and washing steps. Quickly extract the product into an organic solvent and dry thoroughly. |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis to Minimize Isotopic Exchange
-
Solvent Selection: Use a high-purity, anhydrous deuterated aprotic solvent such as acetonitrile-d3, chloroform-d, or acetone-d6. Avoid deuterated protic solvents like methanol-d4 or D2O unless absolutely necessary.
-
Glassware Preparation: Ensure the NMR tube and any vials used are thoroughly dried, for example, by oven-drying or flushing with a stream of dry nitrogen.
-
Sample Preparation: a. Weigh the required amount of this compound in a dry vial. b. Add the appropriate volume of the chosen anhydrous deuterated solvent. c. Cap the vial immediately and vortex briefly to dissolve the sample. d. Transfer the solution to the NMR tube and cap it securely.
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation. If there is a delay, store the sample at a low temperature (e.g., in a refrigerator).
Protocol 2: Quenching a Reaction to Prevent Isotopic Exchange During Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath. This will slow down the rate of any potential isotopic exchange.
-
Quenching Solution: Prepare a quenching solution of cooled, dilute aqueous acid (e.g., 0.1 M HCl) to bring the pH of the aqueous phase to approximately 4.
-
Quenching Procedure: a. Slowly add the cold quenching solution to the reaction mixture with vigorous stirring. b. Monitor the pH of the aqueous layer to ensure it is around 4.
-
Extraction: a. Immediately extract the product into a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). b. Perform the extraction quickly to minimize contact time with the aqueous phase.
-
Drying and Evaporation: a. Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4, MgSO4). b. Filter off the drying agent and evaporate the solvent under reduced pressure at a low temperature.
-
Storage: Store the final product under an inert atmosphere at low temperature.
Visualizations
The following diagrams illustrate key concepts and workflows related to the handling of this compound.
Caption: Acid and base-catalyzed keto-enol tautomerism of this compound.
Caption: Recommended workflow for minimizing isotopic exchange of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Analysis of Tetrahydro-4-pyrone-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Tetrahydro-4-pyrone-d8, a deuterated internal standard commonly used in mass spectrometry-based bioanalytical studies. Co-elution of the deuterated standard with its non-deuterated analyte or with other matrix components is a critical issue that can compromise data accuracy. This resource is designed for researchers, scientists, and drug development professionals to effectively address these challenges.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving co-elution problems encountered during the analysis of this compound.
Question: My this compound peak is showing signs of co-elution (e.g., fronting, tailing, or a shoulder). How do I confirm if it's a co-elution issue?
Answer:
Peak distortions such as shoulders or tailing can indicate co-elution. To confirm, utilize a high-resolution mass spectrometer to examine the mass spectra across the entire peak. If the spectra are not consistent throughout the peak, it is likely that another compound is co-eluting.[1] If you are using a UV detector, a diode array detector can perform peak purity analysis by comparing UV spectra across the peak.[1]
Question: I've confirmed a co-elution issue. What are the first steps to resolve the separation between this compound and the interfering peak?
Answer:
The initial approach should focus on modifying the chromatographic conditions to improve selectivity. Here are the recommended steps:
-
Mobile Phase Modification:
-
Adjust Organic Solvent Strength: If using reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.[2]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.
-
Modify pH: If the interfering compound is ionizable, adjusting the pH of the mobile phase can significantly change its retention time relative to this compound.
-
-
Gradient Optimization: If using a gradient elution, modify the gradient slope. A shallower gradient provides more time for separation of closely eluting compounds.
-
Temperature Adjustment: Lowering the column temperature can sometimes enhance separation by increasing viscosity and slowing down the mobile phase.
Question: I've tried modifying the mobile phase and gradient, but the co-elution persists. What other chromatographic parameters can I change?
Answer:
If initial adjustments are insufficient, consider the following:
-
Column Chemistry: The choice of stationary phase is a critical factor in achieving separation. If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. These alternative chemistries can offer different selectivities.
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and improve resolution.
-
Flow Rate: Reducing the flow rate can sometimes improve separation, although it will increase the analysis time.
Question: My this compound (internal standard) is not co-eluting perfectly with the non-deuterated analyte. Why is this happening and how can I fix it?
Answer:
This is a known phenomenon called the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time between the deuterated and non-deuterated compounds.[3][4] While perfect co-elution is ideal for compensating for matrix effects, a small, consistent separation may be acceptable as long as it does not interfere with quantification.
To minimize this effect:
-
Employ a shallower gradient to reduce the separation between the two compounds.
-
Experiment with different mobile phase compositions and temperatures to find conditions where the isotope effect is minimized.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of co-elution when using a deuterated internal standard like this compound?
A1: The most common cause is the presence of an isobaric interference, which is a compound with the same nominal mass as the analyte or internal standard. In the case of deuterated standards, the non-deuterated analyte itself can be a "co-eluting" compound if the deuterium isotope effect causes a slight retention time shift.
Q2: Can peak splitting be mistaken for co-elution?
A2: Yes, peak splitting can be confused with co-elution. Peak splitting can be caused by issues such as a void in the column packing, a partially clogged frit, or injecting the sample in a solvent that is much stronger than the mobile phase.[1][5] It is important to investigate these possibilities before concluding that there is a co-elution problem.
Q3: How can I be sure that my deuterated internal standard is pure and not contributing to the co-elution problem?
A3: Always use a high-purity deuterated standard from a reputable supplier. To verify its purity, you can inject a high concentration of the standard and look for the presence of the non-deuterated analog or other impurities.
Q4: Are there alternative internal standards I can use if I cannot resolve the co-elution with this compound?
A4: If you continue to face unresolved co-elution, you could consider using a different deuterated analog with the deuterium atoms in a different position on the molecule, as this can sometimes alter the chromatographic behavior. Alternatively, a ¹³C-labeled internal standard can be used, as the isotopic effect is generally less pronounced than with deuterium.
Experimental Protocols & Data
The following is a starting point for an LC-MS/MS method for the analysis of Tetrahydro-4-pyrone. This protocol may require optimization depending on the specific matrix and instrumentation used.
Table 1: Hypothetical LC-MS/MS Parameters for Tetrahydro-4-pyrone Analysis
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined based on parent compound |
| MRM Transition (IS) | To be determined based on this compound |
Table 2: Expected Retention Times and Resolution
| Compound | Expected Retention Time (min) | Resolution (Rs) between Analyte and IS |
| Tetrahydro-4-pyrone | 2.50 | \multirow{2}{*}{> 1.5} |
| This compound | 2.48 |
Note: The retention time for the deuterated standard may be slightly shorter due to the deuterium isotope effect in reversed-phase chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.
References
- 1. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Calibration Curves with Deuterated Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with calibration curves when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear even though I am using a deuterated internal standard?
A1: Non-linearity in calibration curves, even with deuterated internal standards, can arise from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization can occur.[1][2][3] The formation of analyte multimers (dimers, trimers) at high concentrations can also lead to a non-linear response.[4] Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio.[4]
Q2: My deuterated internal standard is not compensating for matrix effects. What could be the reason?
A2: This is a common issue known as "differential matrix effects."[5][6] It occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix. A primary cause is a slight difference in their chromatographic retention times.[5][7] This separation, even if minimal, can expose the analyte and the internal standard to different matrix components as they elute, leading to varying degrees of ion suppression or enhancement.[5][7]
Q3: Can the position of the deuterium label on the internal standard affect my results?
A3: Yes, the position and stability of the deuterium label are critical. Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix.[8][9] This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.[8]
Q4: I am observing poor reproducibility in my assay. Could the deuterated standard be the cause?
A4: Poor reproducibility can be linked to the deuterated standard. Inconsistent recovery of the internal standard during sample extraction can be a factor.[10] Variability in the instrument's performance, such as a dirty ion source or fluctuations in the detector, can also contribute to poor reproducibility, affecting both the analyte and the internal standard.[11] Furthermore, if the internal standard signal is not stable across the analytical run, it will lead to erroneous results.[12]
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99)
Symptoms:
-
The calibration curve is visibly non-linear.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
Back-calculated concentrations of the calibrants deviate significantly from their nominal values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Detector Saturation | 1. Review the peak shapes of the highest concentration standards. Saturated peaks may appear flattened or distorted. 2. Dilute the upper-level calibration standards and re-inject. | If saturation is confirmed, reduce the concentration range of the calibration curve or dilute samples that fall in the high concentration range.[13] |
| Ionization Competition | 1. Observe the internal standard response across the calibration curve. A decreasing IS signal with increasing analyte concentration suggests competition.[1][2] | Optimize the concentration of the internal standard. Sometimes, a higher concentration of the IS can improve linearity.[4] Consider using a less concentrated sample extract if possible. |
| Analyte Multimer Formation | 1. This is more likely with certain molecules at high concentrations in the ion source. | Dilute the higher concentration standards. Optimize ion source parameters (e.g., temperature, gas flows) to minimize multimer formation. |
| Inappropriate Regression Model | 1. The data may not fit a linear model. | Try a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[14] |
Issue 2: Inaccurate Quantification due to Matrix Effects
Symptoms:
-
Poor accuracy and precision for quality control (QC) samples.
-
Significant ion suppression or enhancement is observed when comparing standards in solvent versus matrix.
-
Non-parallelism between calibration curves prepared in solvent and matrix.[15][16]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Differential Matrix Effects | 1. Carefully examine the chromatography. Overlay the chromatograms of the analyte and the deuterated internal standard. A slight separation in retention time is a key indicator.[7] | Improve chromatographic separation to move the analyte and IS away from interfering matrix components. Alternatively, adjust chromatography to ensure complete co-elution.[7] Consider a more rigorous sample clean-up procedure. |
| Inadequate Sample Clean-up | 1. Matrix components are co-eluting with the analyte and internal standard. | Implement a more effective sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7] |
| Poor Internal Standard Selection | 1. The deuterated IS may not be an ideal mimic of the analyte's behavior. | If problems persist, consider using a ¹³C or ¹⁵N labeled internal standard, as they have physicochemical properties that are more similar to the analyte and are less prone to chromatographic separation.[7][9] |
Issue 3: Internal Standard Variability
Symptoms:
-
The peak area of the internal standard is inconsistent across the analytical run.
-
High coefficient of variation (%CV) for the internal standard response in replicate injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Instrument Instability | 1. Inject a series of standards and monitor the IS response. A consistent drift (up or down) may indicate an instrument issue. | Clean the mass spectrometer's ion source.[11] Check for leaks in the LC system. Ensure the autosampler is functioning correctly and injecting consistent volumes.[11] |
| Inconsistent Sample Preparation | 1. Variability in extraction recovery can affect the IS response. | Review and optimize the sample preparation workflow to ensure consistency. Ensure complete and consistent evaporation and reconstitution steps. |
| Interference from Analyte's Naturally Occurring Isotopes | 1. This is more common with internal standards having low deuterium incorporation (e.g., D2). At high analyte concentrations, the M+2 isotope of the analyte can contribute to the signal of the D2-IS.[17] | Use an internal standard with a higher mass offset (e.g., D4 or higher). Alternatively, use a ¹³C or ¹⁵N labeled standard.[7] Ensure the chosen mass transition for the IS is not subject to interference. |
Experimental Protocols
Protocol: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Internal Standard Normalized Matrix Effect: IS Normalized ME (%) = ((Analyte Peak Area in Set C / IS Peak Area in Set C) / (Analyte Peak Area in Set A / IS Peak Area in a neat IS solution)) * 100
-
Assess Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard from a matrix sample to visually inspect for co-elution.
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Differential matrix effects due to chromatographic separation.
References
- 1. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 2. why internal standards? - Chromatography Forum [chromforum.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scispace.com [scispace.com]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with impurities in Tetrahydro-4-pyrone-d8 samples
Welcome to the technical support center for Tetrahydro-4-pyrone-d8. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to impurities in this compound samples during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound samples?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Isotopic Impurities: These are molecules of Tetrahydro-4-pyrone with incomplete deuteration (e.g., d7, d6 species). The primary isotopic impurity is often the corresponding non-deuterated (d0) compound.[1][2]
-
Process-Related Impurities: These impurities originate from the chemical synthesis of the molecule. They can include unreacted starting materials, byproducts, and reagents. For example, if synthesized from 3-chloropropionyl chloride and ethylene, residual chlorine-containing compounds might be present.[3]
-
External Contaminants: These are introduced during purification, handling, or storage. Common examples include residual solvents (e.g., ethyl acetate, dichloromethane), water, and degradation products.[4][5][6][7][8][9]
Q2: My NMR spectrum shows unexpected peaks. How can I identify them?
A2: Unexpected peaks in an NMR spectrum are a common issue. Here’s a systematic approach to identify them:
-
Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[4][6][7][8][9] Residual solvents from purification are a very frequent source of contamination.[10]
-
Look for Water: A broad peak, often variable in chemical shift, can indicate the presence of water. Adding a drop of D₂O to your NMR tube will cause H₂O or ROH protons to exchange, leading to the disappearance or reduction of the peak.[10]
-
Consider Isotopic Variants: Check for small peaks next to your main product signals. These could correspond to partially deuterated species.
-
Review the Synthesis: Consider the starting materials, reagents, and potential byproducts of the specific synthesis route used to produce your this compound. This can provide clues to the identity of process-related impurities.[3][11][12]
Q3: How can I determine the isotopic purity of my this compound sample?
A3: The most reliable methods for determining isotopic purity are:
-
High-Resolution Mass Spectrometry (HR-MS): This is the preferred method. It can resolve the different isotopologs (d8, d7, d6, etc.) and their relative abundances can be used to calculate the isotopic enrichment.[1][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of ¹H NMR and ²H NMR can be used to determine isotopic abundance.[15] In ¹H NMR, the presence of residual, non-deuterated compound can be quantified against an internal standard.
Q4: Can the deuteration level of my sample change over time?
A4: Yes, this is possible through a process called H/D (hydrogen-deuterium) exchange. Storing deuterated compounds in acidic or basic solutions, or in protic solvents (like water or methanol), can facilitate the exchange of deuterium atoms with protons from the solvent, thereby lowering the isotopic purity over time.[1][16] It is recommended to store this compound in a neutral, aprotic, and anhydrous environment.
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results when using different batches of this compound.
-
Possible Cause: An unknown impurity may be interfering with the assay. Tetrahydro-4-pyrone and its derivatives are used in the development of antibacterial and anticancer agents, and even small amounts of an impurity could have biological activity.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Issue 2: Unexpected Mass Spectrum Peaks
-
Symptom: Mass spectrometry data shows peaks that do not correspond to the expected M+ ion for this compound or its common isotopologs.
-
Possible Causes:
-
Contamination from residual solvents or plasticizers.
-
Presence of synthesis byproducts.
-
Degradation of the sample due to exposure to heat, light, or oxidizing agents.[5]
-
-
Data Interpretation:
| Observed Mass | Possible Identity | Source | Recommended Action |
| M+1, M+2, etc. | Natural abundance of ¹³C isotopes. | Inherent to sample | This is expected. Use an isotope distribution calculator to confirm the pattern. |
| M-1, M-2, etc. | Incomplete deuteration (e.g., d7, d6 species). | Synthesis | Quantify isotopic purity using HR-MS.[1] |
| Lower mass peaks | Degradation products, synthesis byproducts. | Storage, Synthesis | Use LC-MS or GC-MS to separate and identify the components. Review storage conditions.[17] |
| Higher mass peaks | Adducts (e.g., +Na, +K), dimers, or contaminants. | MS analysis, Sample | Check for common adducts. Ensure cleanliness of the sample and MS system. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
-
Symptom: In GC or LC analysis, the peak for this compound is broad, tailing, or co-elutes with an impurity.
-
Possible Causes:
-
Poor solubility in the mobile phase.
-
Interaction with active sites on the column.
-
Inappropriate chromatographic conditions (temperature, gradient).
-
Co-elution of the deuterated compound with its non-deuterated counterpart. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated analogs.[18]
-
-
Troubleshooting Logic:
Caption: Logic for troubleshooting poor chromatographic performance.
Experimental Protocols
Protocol 1: Purity and Impurity Profile Analysis by GC-MS
This protocol provides a general method for identifying volatile and semi-volatile impurities in a this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of a high-purity solvent in which the compound is soluble (e.g., Dichloromethane or Ethyl Acetate). Vortex to ensure complete dissolution.
-
-
GC-MS Instrument Conditions (Example):
-
GC System: Agilent 7890B or equivalent.
-
Column: 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[19]
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.[19]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[19]
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound.
-
For each impurity peak, perform a library search (e.g., NIST/Wiley) to tentatively identify the compound.
-
Calculate the area percent of each impurity relative to the total peak area.
-
Protocol 2: Determination of Isotopic Purity by LC-HRMS
This protocol is designed to quantify the level of deuteration in the sample.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL using a 50:50 mixture of water and methanol.
-
-
LC-HRMS Instrument Conditions (Example):
-
LC System: UPLC system such as a Waters ACQUITY or Thermo Vanquish.
-
Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS System: High-resolution mass spectrometer (e.g., Thermo Orbitrap or Agilent Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-200 at a resolution of >60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the exact masses of each isotopolog (d0 through d8).
-
Integrate the peak area for each isotopolog.
-
Calculate the percentage of each isotopolog relative to the sum of all isotopolog peak areas to determine the isotopic distribution and purity.[20]
-
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. scispace.com [scispace.com]
- 19. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. almacgroup.com [almacgroup.com]
Technical Support Center: NMR Shimming with Deuterated Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during NMR shimming, with a specific focus on the use of deuterated solvents. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve shimming problems, ensuring high-quality NMR data acquisition.
Frequently Asked Questions (FAQs)
Q1: Why is shimming necessary in NMR spectroscopy?
A1: Shimming is the process of adjusting the currents in the shim coils of an NMR spectrometer to improve the homogeneity of the main magnetic field (B₀) across the sample volume.[1][2] An inhomogeneous magnetic field causes different parts of the sample to experience slightly different magnetic field strengths, leading to a broadening of spectral lines, distorted peak shapes, and reduced resolution and sensitivity.[2] Effective shimming is crucial for obtaining sharp, well-resolved NMR spectra, which is essential for accurate structural elucidation and quantitative analysis.
Q2: What is the role of deuterated solvents in NMR shimming?
A2: Deuterated solvents are essential for several reasons in modern NMR spectroscopy:
-
Minimizing Solvent Signals: By replacing protons (¹H) with deuterium (²H), the large solvent signal is removed from the ¹H spectrum, preventing it from obscuring the signals of the analyte.[3]
-
Providing a Lock Signal: Modern NMR spectrometers use the deuterium signal of the solvent to "lock" the magnetic field. This field-frequency lock system continuously monitors the deuterium resonance frequency and adjusts the B₀ field to compensate for any drifts, ensuring the stability of the magnetic field throughout the experiment.[4]
-
Shimming Reference: The lock signal also serves as a reference for the shimming process. By maximizing the intensity and improving the shape of the lock signal, the homogeneity of the magnetic field is optimized.[1]
Q3: What are the most common causes of poor shimming?
A3: Poor shimming can arise from a variety of factors, including:
-
Improper Sample Preparation: This is a very common cause and includes issues such as incorrect sample volume, the presence of air bubbles or solid particles, and inhomogeneous solutions.[5]
-
Poor Quality NMR Tube: Using scratched, cracked, or low-quality NMR tubes can distort the magnetic field homogeneity.[6]
-
Incorrect Sample Positioning: If the sample is not positioned correctly within the NMR probe's coil, it will be difficult to achieve good shims.
-
Temperature Gradients: Fluctuations in sample temperature can cause convection currents and changes in solvent viscosity, both of which negatively impact shimming.[7]
-
Suboptimal Shim Values: The shim values from a previous user's sample may not be suitable for the current sample due to differences in solvent and sample matrix.
Q4: What is the difference between manual and gradient shimming?
A4:
-
Manual Shimming: This traditional method involves an operator manually adjusting the individual shim currents (Z1, Z2, X, Y, etc.) while observing the lock level or the free induction decay (FID) of a strong signal. It is an iterative process that requires skill and experience to perform efficiently.[1]
-
Gradient Shimming: This is an automated process that uses pulsed field gradients to map the magnetic field inhomogeneity across the sample.[8] Based on this map, the spectrometer's software calculates and applies the optimal shim currents. Gradient shimming is generally faster and can often achieve better results than manual shimming, especially for less experienced users.[8] Modern spectrometers often use advanced algorithms like topshim (Bruker) for automated shimming.[9]
Troubleshooting Guides
Issue 1: Broad or Distorted Peak Shapes
Broad and asymmetric peaks are a clear indication of poor magnetic field homogeneity. The shape of the peaks can often provide clues as to which shims require adjustment.
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Sample Volume: Ensure the sample volume is appropriate for the NMR tube (typically 0.5-0.6 mL for a standard 5 mm tube).
-
Homogeneity: Make sure your sample is fully dissolved and the solution is homogeneous. The presence of suspended particles or a concentration gradient can severely degrade shim quality.[5]
-
Air Bubbles: Check for and remove any air bubbles in the sample.
-
-
Check the NMR Tube:
-
Inspect the NMR tube for any scratches, cracks, or defects. Use only high-quality, clean NMR tubes.
-
-
Re-shim the Spectrometer:
-
If available, use an automated gradient shimming routine (e.g., topshim). This is often the quickest and most effective way to improve the shims.
-
If shimming manually, start by adjusting the lower-order on-axis shims (Z1, Z2) iteratively to maximize the lock level. Then, if necessary, adjust the off-axis shims (X, Y, etc.).
-
-
Identify Specific Peak Distortions:
-
Symmetrical Broadening: Often caused by poorly adjusted odd-order shims (e.g., Z1, Z3).
-
Asymmetrical Peaks (Tailing or Shouldering): Typically indicates a problem with even-order shims (e.g., Z2, Z4).[2]
-
Diagram: Troubleshooting Broad and Distorted Peaks
Caption: Workflow for troubleshooting broad or distorted NMR peaks.
Issue 2: Unstable or Low Lock Signal
A stable and sufficiently strong lock signal is a prerequisite for good shimming and a stable magnetic field during acquisition.
Troubleshooting Steps:
-
Check Lock Parameters:
-
Lock Power: Ensure the lock power is not too high, which can lead to saturation of the deuterium signal and an unstable lock. If the lock level is fluctuating, try reducing the lock power.[4]
-
Lock Gain: Adjust the lock gain to bring the lock signal to an appropriate level on the display (typically 60-80% of the maximum).
-
Lock Phase: Optimize the lock phase to maximize the lock signal intensity.
-
-
Verify Deuterated Solvent:
-
Confirm that you are using the correct deuterated solvent and that it has a sufficient concentration of deuterium.
-
For mixed solvents, ensure the spectrometer is locked on the intended solvent signal.
-
-
Initial Shim Adjustments:
-
If the lock signal is very low, the shims may be far from optimal. Perform a rough manual adjustment of Z1 and Z2 to try and increase the lock level before attempting a full shim.
-
-
Sample Issues:
-
The presence of paramagnetic impurities in the sample can significantly broaden the deuterium signal and reduce the lock level.
-
Diagram: Troubleshooting Lock Signal Issues
Caption: Workflow for troubleshooting unstable or low lock signals.
Issue 3: Presence of Spinning Sidebands
Spinning sidebands are small satellite peaks that appear on either side of a main peak at frequencies equal to multiples of the spinning rate. They are caused by magnetic field inhomogeneities in the plane perpendicular (transverse) to the main magnetic field.
Troubleshooting Steps:
-
Improve Transverse Shims:
-
Spinning sidebands are a direct indication that the transverse shims (e.g., X, Y, XY, XZ, YZ) are not well-adjusted.[10]
-
Stop the sample spinning and manually adjust the X and Y shims to maximize the lock level. Iterate between X, Y, and the on-axis shims (Z1, Z2) for the best results.
-
-
Adjust Spinning Rate:
-
Changing the spinning rate will move the position of the spinning sidebands. This can be a useful diagnostic tool to confirm that the observed peaks are indeed sidebands.
-
In some cases, a very stable and optimized spinning rate can minimize the intensity of the sidebands.
-
-
Use a Higher Quality NMR Tube:
-
Imperfections in the glass of the NMR tube can contribute to transverse inhomogeneity. Using a higher-precision NMR tube can reduce spinning sidebands.
-
-
Stop Spinning:
-
For many modern high-field spectrometers with good shims, it may not be necessary to spin the sample. If spinning sidebands are problematic, especially in 2D experiments, it is often best to run the experiment without spinning.[10]
-
Data Presentation
Table 1: Properties of Common Deuterated Solvents for NMR
This table summarizes key physical properties of commonly used deuterated solvents that can influence sample preparation and shimming.
| Deuterated Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Viscosity (cP at 20°C) | Polarity Index |
| Chloroform-d | CDCl₃ | 120.38 | 1.500 | 0.57 | 4.1 |
| Acetone-d₆ | C₃D₆O | 64.12 | 0.872 | 0.32 | 5.1 |
| Dimethyl sulfoxide-d₆ | C₂D₆OS | 84.17 | 1.188 | 2.24 | 7.2 |
| Deuterium oxide | D₂O | 20.03 | 1.107 | 1.25 | 10.2 |
| Methanol-d₄ | CD₄O | 36.07 | 0.888 | 0.60 | 5.1 |
| Benzene-d₆ | C₆D₆ | 84.15 | 0.943 | 0.65 | 2.7 |
| Acetonitrile-d₃ | C₂D₃N | 44.07 | 0.835 | 0.36 | 5.8 |
Table 2: Typical Acceptable ¹H Linewidths for a Well-Shimmed Spectrometer
The following are general guidelines for acceptable ¹H linewidths at half-height for a standard sample (e.g., TMS or residual solvent peak) on a well-maintained spectrometer. Actual values may vary depending on the specific probe, sample, and solvent.
| Spectrometer Field Strength | Typical Acceptable Linewidth (Hz) |
| 300 MHz | < 0.5 Hz |
| 400 MHz | < 0.6 Hz |
| 500 MHz | < 0.7 Hz |
| 600 MHz | < 0.8 Hz |
Note: These are general targets. For high-resolution work, it is often possible to achieve significantly narrower linewidths.
Experimental Protocols
Protocol 1: Manual Shimming Procedure (Bruker Spectrometer Example)
This protocol outlines a general procedure for manual shimming on a Bruker spectrometer using the lock signal as a guide.
-
Sample Insertion and Locking:
-
Insert the prepared NMR sample into the spectrometer.
-
Load a standard experiment and type lock to initiate the automatic locking procedure for the specified solvent.
-
Once locked, open the lock display by typing lockdisp.
-
-
Initial Parameter Adjustment:
-
Adjust the LOCK GAIN so that the lock signal is visible on the screen, typically around 70-80% of the display height.
-
Optimize the LOCK PHASE to maximize the lock signal level.
-
-
On-Axis (Z) Shimming:
-
Open the shim control panel (e.g., by typing bsmsdisp and selecting the 'shim' tab).
-
Select the Z1 shim. Iteratively adjust the Z1 value to maximize the lock level.
-
Select the Z2 shim and adjust its value to further maximize the lock level.
-
Repeat the adjustment of Z1 and Z2 in an iterative manner until no further significant improvement in the lock level is observed. This is because the Z shims can be interactive.
-
If necessary, proceed to adjust higher-order Z shims (Z3, Z4, etc.) in a similar iterative fashion, always re-optimizing the lower-order shims after adjusting a higher-order one.
-
-
Off-Axis (X, Y) Shimming (if needed):
-
If spinning sidebands are present or if non-spinning experiments are being performed, the off-axis shims should be adjusted.
-
Turn off sample spinning.
-
Adjust the X and Y shims to maximize the lock level.
-
Iterate between adjusting X, Y, and the on-axis shims (Z1, Z2) until the lock level is maximized.
-
-
Final Check:
-
Acquire a quick 1D ¹H spectrum to visually inspect the peak shape. The peaks should be sharp and symmetrical (Lorentzian).
-
Protocol 2: Automated Gradient Shimming (Bruker topshim Example)
This protocol describes the use of the topshim command for automated gradient shimming on a Bruker spectrometer.
-
Sample Insertion and Locking:
-
Insert the NMR sample and lock the spectrometer as described in the manual shimming protocol.
-
-
Initiating Automated Shimming:
-
In the TopSpin command line, type topshim. This will start the automated shimming routine.
-
The spectrometer will perform a series of gradient-based measurements to map the field inhomogeneity and then calculate and apply the optimal shim values.[9]
-
The process typically takes a few minutes.
-
-
Using the topshim GUI (Optional):
-
For more advanced options, you can open the topshim graphical user interface by typing topshim gui.[7]
-
From the GUI, you can select different shimming routines (e.g., for non-spinning samples, samples in aqueous solutions) and specify which shims to optimize.
-
-
Verification:
-
After the topshim routine is complete, the lock level should be significantly improved.
-
Acquire a test spectrum to confirm that the peaks are sharp and the lineshape is good. In some cases, a second execution of topshim or a quick manual touch-up of Z1 and Z2 can provide further improvement.
-
References
- 1. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 2. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lsa.umich.edu [lsa.umich.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. University of Ottawa NMR Facility Blog: Measuring 1H Line Shape - The Line Shape Sample [u-of-o-nmr-facility.blogspot.com]
- 7. nmr.chem.umn.edu [nmr.chem.umn.edu]
- 8. mriquestions.com [mriquestions.com]
- 9. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 10. University of Ottawa NMR Facility Blog: To Spin Or Not To Spin? [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Enhancing the Stability of Tetrahydro-4-pyrone-d8 in Solution
For researchers, scientists, and drug development professionals utilizing Tetrahydro-4-pyrone-d8, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound solutions.
Problem 1: Inconsistent analytical results or loss of deuteration.
Possible Cause: Hydrogen-Deuterium (H/D) exchange at the carbon atoms adjacent to the carbonyl group. This is a known phenomenon for ketones, especially under acidic or basic conditions.[1][2][3]
Troubleshooting Steps:
-
pH Assessment:
-
Measure the pH of your solution. Even unbuffered solutions can have a pH that promotes H/D exchange.
-
Recommendation: Maintain a neutral pH (around 7.0) whenever possible. If your experimental conditions require acidic or basic solutions, be aware of the potential for exchange and consider the use of aprotic solvents if compatible with your assay.[4]
-
-
Solvent Evaluation:
-
Protic solvents (e.g., water, methanol, ethanol) can serve as a source of protons for H/D exchange.
-
Recommendation: If feasible, use aprotic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran). If aqueous solutions are necessary, minimize the exposure time to non-neutral pH and consider storing solutions at low temperatures.
-
-
Temperature Control:
-
Elevated temperatures can accelerate the rate of H/D exchange and other degradation pathways.
-
Recommendation: Prepare and store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). Avoid repeated freeze-thaw cycles by aliquoting solutions.
-
-
Confirmation of Exchange:
-
Utilize analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm H/D exchange.
-
MS Analysis: Look for a decrease in the mass-to-charge ratio (m/z) of the parent ion, corresponding to the replacement of deuterium with hydrogen.
-
NMR Analysis: Monitor the disappearance of deuterium signals and/or the appearance of corresponding proton signals in the ¹H NMR spectrum.
-
Problem 2: Appearance of unknown peaks in chromatograms or spectra.
Possible Cause: Chemical degradation of the Tetrahydro-4-pyrone ring structure. This can be initiated by factors such as oxidation, hydrolysis, or photolysis.
Troubleshooting Steps:
-
Oxidative Degradation:
-
Exposure to air (oxygen) or oxidizing agents can lead to degradation. Studies on similar compounds like 4-methyltetrahydropyran have shown susceptibility to oxidation.[5]
-
Recommendation: Prepare solutions using degassed solvents and consider purging the headspace of vials with an inert gas (e.g., nitrogen or argon) before sealing. Avoid sources of peroxide contamination.
-
-
Hydrolytic Degradation:
-
Strongly acidic or basic conditions can catalyze the hydrolysis of the pyrone ring.
-
Recommendation: As with H/D exchange, maintain a neutral pH and use appropriate buffers if necessary.
-
-
Photodegradation:
-
Exposure to light, particularly UV radiation, can induce photochemical reactions.[6]
-
Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: For optimal stability, solutions of this compound should be stored at low temperatures (-20°C or below) in tightly sealed, amber vials with an inert gas headspace to minimize exposure to light and oxygen. The choice of solvent is critical; aprotic solvents are generally preferred to mitigate the risk of H/D exchange.
Q2: How can I assess the stability of my this compound solution for a new experimental protocol?
A2: A forced degradation study is recommended. This involves exposing aliquots of your solution to a range of stress conditions to identify potential degradation pathways and validate the stability-indicating nature of your analytical method.[7][8]
Illustrative Forced Degradation Study Conditions:
| Stress Condition | Example Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | H/D Exchange, Ring Opening |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | H/D Exchange, Ring Opening |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Ring Oxidation and Cleavage |
| Thermal Stress | 80°C for 48 hours (in the dark) | General Decomposition |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2][6] | Photodegradation |
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the parent compound from its degradation products and for monitoring changes in the isotopic distribution (H/D exchange).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products and can also be used to assess H/D exchange.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR can directly observe the extent of H/D exchange and help in the structural elucidation of degradation products.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Buffered Solution
Objective: To determine the stability of this compound in a specific buffered solution over time at a defined temperature.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the stock solution into the buffered aqueous solution of interest to achieve the final desired concentration.
-
Aliquot the final solution into multiple amber vials, purge with nitrogen, and seal tightly.
-
Store the vials at the desired temperature (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.
-
Analyze the sample by a validated stability-indicating LC-MS method.
-
Quantify the peak area of this compound and monitor for the appearance of any new peaks or a decrease in the deuterated-to-non-deuterated ratio.
Protocol 2: Photostability Testing of this compound Solution
Objective: To evaluate the impact of light exposure on the stability of this compound in solution.
Methodology:
-
Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., acetonitrile or water).
-
Place the solution in a chemically inert and transparent container.
-
Expose the sample to a light source that provides a standardized output of both visible and UV light, as specified in ICH guideline Q1B.[2][6][9]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the specified exposure duration, analyze both the exposed and control samples by a validated LC-MS or other suitable method.
-
Compare the chromatograms and spectra to identify any degradation products formed due to light exposure.
Visualizations
Caption: Troubleshooting workflow for H/D exchange issues.
Caption: Identifying potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 7. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Anomalous hydrogen-deuterium exchange of cyclic. beta. -keto sulfides (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Matrix Effects on Tetrahydro-4-pyrone-d8 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Tetrahydro-4-pyrone-d8 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the context of this compound quantification, components in biological samples like plasma, urine, or tissue homogenates can suppress or enhance the ionization of Tetrahydro-4-pyrone and its deuterated internal standard (this compound), leading to inaccurate and imprecise results.[2] For small, polar molecules like Tetrahydro-4-pyrone, which may have limited retention on reversed-phase columns, the likelihood of co-elution with endogenous matrix components is high, making them particularly susceptible to matrix effects.[3]
Q2: Why is my this compound internal standard not adequately compensating for matrix effects?
A2: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, compensation can be imperfect due to the "deuterium isotope effect".[4][5][6] This effect can cause a slight chromatographic shift between the deuterated and non-deuterated compounds.[4][7] If the analyte and internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate quantification.[8][9]
Q3: What are the most common sources of matrix effects in biofluids for an analyte like Tetrahydro-4-pyrone?
A3: For a small, polar compound like Tetrahydro-4-pyrone, the primary sources of matrix effects in biological fluids such as plasma and urine are:
-
Phospholipids: Abundant in plasma and cell membranes, these are a major cause of ion suppression in electrospray ionization (ESI).[10]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small polar endogenous molecules in urine and plasma can co-elute and interfere with ionization.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: The presence of matrix effects can be evaluated using several methods:
-
Post-Column Infusion: A continuous infusion of a standard solution of Tetrahydro-4-pyrone and this compound into the LC flow after the analytical column, while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[2]
-
Post-Extraction Spike Method: Comparing the peak area of an analyte spiked into a blank matrix extract after processing with the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas gives a quantitative measure of the matrix effect (Matrix Factor).[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times for Tetrahydro-4-pyrone and this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent wash recommended by the manufacturer. If the problem persists, consider replacing the guard column or the analytical column. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to prevent peak distortion. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Insufficient Column Equilibration | Increase the equilibration time between injections to at least 10 column volumes. |
| Deuterium Isotope Effect | A small, consistent shift between the analyte and internal standard is expected. If the shift is variable, investigate other potential causes. Optimize chromatography to minimize this separation.[4][7] |
Issue 2: Inconsistent or Low Recovery of Tetrahydro-4-pyrone
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Preparation | Optimize the sample preparation method. For a polar compound like Tetrahydro-4-pyrone, consider different extraction techniques. See the table below for a comparison of common methods. |
| Analyte Adsorption | Non-specific binding to plasticware or the LC system can be an issue for some compounds. Using carrier proteins in standards or low-binding consumables may help.[11] |
| Analyte Instability | Evaluate the stability of Tetrahydro-4-pyrone in the sample matrix and during the extraction process at different temperatures. |
Table 1: Comparison of Sample Preparation Techniques for Tetrahydro-4-pyrone
| Method | Principle | Pros for Tetrahydro-4-pyrone | Cons for Tetrahydro-4-pyrone |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and maintains the polar nature of the analyte in the supernatant. | May not effectively remove other interfering substances like phospholipids and salts, leading to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Tetrahydro-4-pyrone's polarity may result in poor partitioning into common organic solvents, leading to low recovery.[12] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Offers the potential for the cleanest extracts and can be tailored for polar compounds (e.g., using mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbents).[12] | Method development can be more complex and time-consuming. |
Issue 3: Significant Ion Suppression or Enhancement
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | 1. Optimize Chromatography: Adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC for polar compounds) to separate the analyte from interfering peaks. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering components.[10] |
| High Sample Concentration | Dilute the sample to reduce the concentration of matrix components. This is a simple and often effective strategy if the assay has sufficient sensitivity.[13] |
| Inappropriate Ionization Source Parameters | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize analyte signal and minimize the influence of matrix components. |
Table 2: Hypothetical Matrix Effect Data for Tetrahydro-4-pyrone in Human Plasma
| Sample Preparation Method | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (Acetonitrile) | 0.45 | Significant Ion Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.68 | Moderate Ion Suppression |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 0.92 | Minimal Matrix Effect |
Matrix Factor (MF) = (Peak Response in presence of matrix) / (Peak Response in neat solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a hypothetical example for extracting Tetrahydro-4-pyrone from human plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL). Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: Standard UHPLC system.
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions (Hypothetical):
-
Tetrahydro-4-pyrone: Q1 101.1 -> Q3 57.1
-
This compound: Q1 109.1 -> Q3 61.1
-
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. opentrons.com [opentrons.com]
- 13. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Deuterated Internal Standards for 1,4-Dioxane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 1,4-dioxane, focusing on the use of the deuterated internal standard, 1,4-Dioxane-d8 (an analog of Tetrahydro-4-pyrone). The selection of an appropriate internal standard is critical for achieving accurate and reliable results in analytical testing, particularly in complex matrices. This document outlines the performance of 1,4-Dioxane-d8 and compares it with an alternative deuterated internal standard, Tetrahydrofuran-d8 (THF-d8), supported by experimental data from established methodologies.
Introduction to Deuterated Internal Standards in Analytical Method Validation
In quantitative analysis, especially when using techniques like gas chromatography-mass spectrometry (GC/MS), internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, which are isotopically labeled analogs of the target analyte, are considered the gold standard. They exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the analytical process, thus providing superior accuracy and precision.[1]
This guide focuses on the analysis of 1,4-dioxane, a compound of significant environmental and safety concern, often found in consumer products and water sources. Accurate quantification of 1,4-dioxane is crucial for regulatory compliance and risk assessment.
Performance Comparison: 1,4-Dioxane-d8 vs. Tetrahydrofuran-d8
The following tables summarize the quantitative performance data for analytical methods employing either 1,4-Dioxane-d8 or Tetrahydrofuran-d8 as internal standards for the analysis of 1,4-dioxane. The data is compiled from various validated methods, including those from the U.S. Environmental Protection Agency (EPA).
Table 1: Method Performance for 1,4-Dioxane Analysis using 1,4-Dioxane-d8 as Internal Standard
| Parameter | Method | Matrix | Reported Value |
| **Linearity (R²) ** | Headspace GC/MS | Consumer Products | > 0.997[2] |
| HS GC-MS | Cosmetics | > 0.999[3] | |
| GC/MS (SIM) | Drinking Water | 0.9998 | |
| Precision (%RSD) | Headspace GC/MS | Hand Soap | 4.3%[4] |
| HS GC-MS (Collaborative Study) | Cosmetics | 0.2% - 1.1%[3] | |
| Accuracy (Recovery) | Headspace GC/MS (LCS) | Water | 90% - 110%[2] |
| HS GC-MS (Collaborative Study) | Cosmetics | 94.6% - 102.1%[3] | |
| GC/MS (Spiked Water) | Water | 86% - 102%[5] | |
| Method Detection Limit (MDL) | Headspace GC/MS | Consumer Products | 2.3 ppb - 7.1 ppb[2] |
| SPME GC/MS/MS | Consumer Products | 0.01 ppb - 0.05 ppb[6] | |
| Limit of Quantitation (LOQ) | HS GC-MS | Cosmetics | - |
| GC-MS | Water | 0.5 µg/L[7] |
Table 2: Method Performance for 1,4-Dioxane Analysis using Tetrahydrofuran-d8 as Internal Standard (as per EPA Method 522)
| Parameter | Method | Matrix | Reported Value |
| **Linearity (R²) ** | GC/MS (SIM) | Drinking Water | 0.9998 |
| Precision (%RSD) | GC/MS/MS | Drinking Water | Not explicitly stated for IS, but method is validated. |
| Accuracy (Recovery) | GC/MS (SIM) | Drinking Water | Method specifies acceptance criteria, typically 70-130% for LCS. |
| Method Detection Limit (MDL) | GC/MS (SIM) | Drinking Water | Lowest Concentration MRLs of 0.036 and 0.047 µg/L have been determined.[8] |
| Limit of Quantitation (LOQ) | GC/MS (SIM) | Drinking Water | The MRL serves as the LOQ. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Headspace GC/MS for 1,4-Dioxane in Consumer Products with 1,4-Dioxane-d8
This method is suitable for the analysis of 1,4-dioxane in complex matrices such as cosmetics, liquid soaps, and cleaning products.[2][9]
Sample Preparation:
-
For liquid samples, accurately transfer 2 mL of the sample into a headspace vial.
-
For solid or semi-solid samples, weigh approximately 0.1 to 2 g of the sample into a headspace vial.
-
To each vial, add a known amount of 1,4-Dioxane-d8 internal standard solution (e.g., 2 mL of a 1 ppm solution).[2]
-
Seal the vials and vortex to ensure thorough mixing.
Instrumental Analysis:
-
Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS).
-
Headspace Sampler: Equilibrate the vials at a specified temperature (e.g., 70°C) for a set time (e.g., 10 minutes) to allow the volatile components to partition into the headspace.[4]
-
GC Column: Use a suitable capillary column for the separation of volatile organic compounds.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for 1,4-dioxane (m/z 88) and 1,4-Dioxane-d8 (m/z 96).[9]
Calibration: Prepare a series of calibration standards containing known concentrations of 1,4-dioxane and a constant concentration of 1,4-Dioxane-d8. Plot the ratio of the peak area of 1,4-dioxane to the peak area of 1,4-Dioxane-d8 against the concentration of 1,4-dioxane to generate a calibration curve.
Method 2: EPA Method 522 for 1,4-Dioxane in Drinking Water with THF-d8
This method is a standard regulatory method for the determination of 1,4-dioxane in drinking water.[8][10]
Sample Preparation (Solid Phase Extraction - SPE):
-
Fortify a 500 mL water sample with a surrogate standard (1,4-Dioxane-d8).
-
Pass the sample through an SPE cartridge containing activated carbon to extract the analyte and surrogate.
-
Elute the trapped compounds from the cartridge with dichloromethane.
-
Add the internal standard, Tetrahydrofuran-d8 (THF-d8), to the extract.
-
Dry the extract using anhydrous sodium sulfate.
Instrumental Analysis:
-
Technique: Gas Chromatography-Mass Spectrometry (GC/MS).
-
Injection: Use a splitless injection technique.
-
GC Column: A high-resolution fused silica capillary column.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for target ions of 1,4-dioxane, 1,4-Dioxane-d8, and THF-d8.[8]
Calibration: Prepare calibration standards in dichloromethane containing a range of 1,4-dioxane concentrations and fixed concentrations of 1,4-Dioxane-d8 and THF-d8. The quantification is based on the ratio of the response of 1,4-dioxane to that of THF-d8.[11]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Headspace GC/MS analysis of 1,4-dioxane.
Caption: Workflow for EPA Method 522 analysis of 1,4-dioxane.
References
- 1. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 2. agilent.com [agilent.com]
- 3. bohrium.com [bohrium.com]
- 4. youngin.com [youngin.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. NEMI Method Summary - 522 [nemi.gov]
- 9. gcms.cz [gcms.cz]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. agilent.com [agilent.com]
A Guide to the Accuracy and Precision of Tetrahydro-4-pyrone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in the fields of metabolomics and pharmaceutical research, the selection of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive overview of Tetrahydro-4-pyrone-d8, a deuterated form of a small, polar, cyclic ether, as a potential internal standard. Due to a lack of specific published experimental data on the performance of this compound, this document will focus on its theoretical advantages and disadvantages based on its chemical properties and the well-established principles of using stable isotope-labeled internal standards. We will also propose a framework for its experimental validation and compare it to commonly used alternatives.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are indispensable in modern analytical workflows, especially those employing liquid chromatography-mass spectrometry (LC-MS). They are compounds added in a known, constant amount to all samples, calibrators, and quality controls. Their primary function is to correct for variations that can occur during sample preparation, injection, chromatographic separation, and detection.[1][2][3] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2][4] This similarity ensures that they behave similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[4][5]
Theoretical Suitability of this compound
Tetrahydro-4-pyrone is a small, polar molecule, making its deuterated counterpart, this compound, a logical candidate as an internal standard for the analysis of other small, polar metabolites or drug molecules. Its key chemical properties are summarized in the table below.
| Property | Value/Description | Relevance as an Internal Standard |
| Chemical Formula | C₅D₈O₂ | Small molecular weight, suitable for a range of small molecule analytes. |
| Polarity | Polar | Likely to have similar chromatographic behavior to other polar analytes, especially in Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7][8] |
| Solubility | Soluble in many organic solvents, but not water.[2] | Compatibility with common extraction and mobile phase solvents used in LC-MS. |
| Chemical Stability | Stable under normal conditions, but can degrade with heat, light, or oxidizing agents.[2] | Important for ensuring consistency during sample storage and analysis. |
| Deuterium Labeling | d8 | A mass difference of +8 Da provides a clear distinction from the unlabeled analyte in the mass spectrometer, minimizing cross-talk. |
The primary advantage of using a SIL internal standard like this compound is its ability to co-elute with the unlabeled analyte. This co-elution is crucial for compensating for matrix effects, which are a major source of inaccuracy in LC-MS analysis.[9] Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[10] An ideal SIL internal standard will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.[4]
Comparison with Alternative Internal Standards
The choice of an internal standard is highly dependent on the specific analyte and the analytical method. For small, polar molecules, several classes of internal standards are commonly employed.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Analyte | This compound (for Tetrahydro-4-pyrone) | - Near-identical chemical and physical properties to the analyte. - Co-elutes with the analyte, providing the best correction for matrix effects.[4][9] - High accuracy and precision.[11][12] | - Can be expensive and may not be commercially available for all analytes.[1] - Potential for isotopic exchange (less common with deuterium on carbon). |
| Structurally Similar Analog | 4-Heptanone (for a different ketone analyte) | - More readily available and less expensive than SIL standards. - Can provide adequate correction if chromatographic and ionization behavior are very similar to the analyte. | - May not co-elute perfectly with the analyte, leading to incomplete correction of matrix effects.[3] - Differences in ionization efficiency compared to the analyte can introduce bias.[3] |
| Isotopically Labeled Universal Standards | ¹³C-labeled amino acid mix (for metabolomics) | - A single mix can be used for a class of compounds. - Useful in untargeted metabolomics for assessing overall method performance.[1][13] | - Not a perfect match for every analyte in the class. - May not provide accurate quantification for individual analytes. |
Proposed Experimental Protocol for Validation
To rigorously assess the accuracy and precision of this compound as an internal standard for a specific analyte (e.g., a small polar drug or metabolite), a comprehensive validation study is necessary. The following protocol outlines the key experiments.
Sample Preparation
A generic sample preparation workflow involving protein precipitation, a common technique for biological samples, is described below.
Caption: Workflow for sample preparation using an internal standard.
LC-MS/MS Method
For a polar compound like Tetrahydro-4-pyrone, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) would be a suitable starting point.
| Parameter | Recommended Condition |
| LC Column | HILIC column (e.g., Amide, Silica) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized to ensure co-elution of the analyte and internal standard |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transitions | Monitor at least two specific precursor-to-product ion transitions for both the analyte and this compound. |
Validation Experiments
The following experiments are crucial for validating the performance of the internal standard.
Caption: Key experiments for internal standard validation.
Data Presentation: Expected Performance Metrics
While specific data for this compound is unavailable, a well-performing SIL internal standard should yield the following results in a validation study. The table below presents hypothetical but realistic performance data for an analytical method using this compound compared to a structural analog internal standard.
| Performance Metric | Expected Result with this compound | Expected Result with a Structural Analog IS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 20% |
| Inter-day Precision (%CV) | < 15% | < 20% |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Matrix Effect (%CV of IS-normalized response) | < 15% | > 15% (potentially) |
| Extraction Recovery (%CV) | < 15% | > 15% (potentially) |
Conclusion
This compound possesses the ideal chemical characteristics of a stable isotope-labeled internal standard for the quantitative analysis of small, polar molecules. Its high degree of deuteration ensures a significant mass difference from the unlabeled analog, and its polarity suggests it will have similar chromatographic behavior to a range of polar analytes, particularly in HILIC-based methods. While the lack of published experimental data prevents a direct comparison of its accuracy and precision against other internal standards, the well-established principles of isotope dilution mass spectrometry strongly suggest that it would offer superior performance over non-isotopically labeled analogs. For any specific application, a rigorous validation as outlined in this guide is essential to confirm its suitability and to ensure the generation of high-quality, reliable quantitative data.
References
- 1. iroatech.com [iroatech.com]
- 2. musechem.com [musechem.com]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatography hilic column: Topics by Science.gov [science.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iroatech.com [iroatech.com]
Comparative Performance Analysis of Deuterated Internal Standards in Mass Spectrometry
This guide provides a comparative overview of the linearity and analytical range of deuterated internal standards used in quantitative mass spectrometry, with a focus on alternatives to Tetrahydro-4-pyrone-d8. Due to the limited availability of public-facing validation data for this compound, this document leverages data from structurally similar or commonly used deuterated internal standards to provide a practical reference for researchers, scientists, and drug development professionals. The presented data for γ-Butyrolactone-d6 (GBL-d6) and deuterated Ketoprofen serve as valuable benchmarks for establishing performance expectations for deuterated internal standards in analytical method development.
Data Summary
The following table summarizes the linearity and analytical range for selected deuterated internal standards based on published analytical methods. This data is crucial for assessing the suitability of an internal standard for a specific quantitative application.
| Internal Standard | Analytical Method | Linearity (R²) | Analytical Range |
| This compound | GC-MS / LC-MS | Data Not Available | Data Not Available |
| γ-Butyrolactone-d6 (GBL-d6) | GC-MS | 0.9988[1] | 0.1 - 25 mg/L[1] |
| γ-Butyrolactone (GBL) | GC-MS | Not Specified | 0.34 - 500 µg/mL[2] |
| Deuterated Ketoprofen | UPLC-MS/MS | > 0.999[3][4] | 0.5 - 500 ng/mL[3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical performance. Below are the experimental protocols for the methods cited in the data summary table.
Protocol 1: Quantification of γ-Butyrolactone (GBL) using GC-MS
This method is suitable for the determination of GBL in food matrices and demonstrates a wide linear range.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Sample Preparation:
-
Standard solutions of GBL were prepared at a sugar concentration of 45% (w/w), an alcohol degree of 30% (v/v), and a pH of 4.4 to match the sample matrix.
-
Stir bar sorptive extraction (SBSE) was used for sample extraction.
-
-
GC-MS Conditions:
-
Column: Not specified.
-
Carrier Gas: Not specified.
-
Injection Mode: Thermal Desorption (TD).
-
MS Detection: Selected Ion Monitoring (SIM) of m/z 56 and 86.
-
-
Calibration: A calibration curve was generated by plotting the area counts corresponding to the sum of the ions m/z 56 and 86 against the concentration of GBL standards. The linearity was evaluated over the range of 0.1 to 25.0 mg/L[1].
Protocol 2: Quantification of Ketoprofen in Human Dermal Microdialysis Samples using UPLC-MS/MS
This highly sensitive method is designed for the analysis of low-concentration samples and utilizes a deuterated internal standard for accurate quantification.
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Sample Preparation:
-
Samples were extracted using ethyl acetate with Ibuprofen as the internal standard (a non-deuterated structural analog was used in this specific study, though the principle applies to deuterated standards).
-
The organic solvent was evaporated to dryness.
-
The residue was reconstituted in methanol.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity™ UPLC BEH C18 (100 mm × 2.1 mm i.d., 1.7 μm).
-
Mobile Phase: Acetonitrile:Methanol:Water (60:20:20, v/v/v) under isocratic conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative-ion Electrospray Ionization (ESI).
-
MS/MS Transitions:
-
Ketoprofen: 253.00 > 209.00
-
Ibuprofen (IS): 205.00 > 161.00
-
-
-
Calibration: Calibration curves were established over a concentration range of 0.5–500 ng/mL, demonstrating excellent linearity with correlation coefficients greater than 0.999[3][4].
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of key analytical processes described in this guide.
Caption: Workflow for Establishing a Calibration Curve.
Caption: Workflow for Sample Quantification.
References
A Head-to-Head Comparison: Tetrahydro-4-pyrone-d8 versus Non-Deuterated Standards for Enhanced Analytical Accuracy
In the landscape of quantitative analytical chemistry, the precision and reliability of measurements are paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard can be the determining factor in the validity of experimental results. This guide provides an objective comparison between Tetrahydro-4-pyrone-d8 and its non-deuterated counterpart, demonstrating the superior performance of the deuterated standard in mass spectrometric applications.
Tetrahydro-4-pyrone, a versatile heterocyclic ketone, serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities.[1][2] When used as a standard in analytical assays, however, the non-deuterated form can be subject to variability introduced by matrix effects and inconsistencies in sample preparation. The introduction of deuterium atoms in this compound offers a robust solution to these challenges, significantly enhancing analytical accuracy.[3][4]
Chemical and Physical Properties: A Tale of Two Isotopologues
At a macroscopic level, Tetrahydro-4-pyrone and its deuterated analogue are nearly identical. They share the same chemical structure, with the only difference being the substitution of eight hydrogen atoms with deuterium. This subtle change, however, has profound implications for their utility in mass spectrometry.
| Property | Tetrahydro-4-pyrone | This compound |
| Molecular Formula | C₅H₈O₂ | C₅D₈O₂ |
| Molecular Weight | 100.12 g/mol [5] | 108.17 g/mol |
| CAS Number | 29943-42-8[5] | 2294956-89-9 |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | 166-166.5 °C[5] | Not specified, expected to be very similar to non-deuterated form |
| Density | 1.084 g/mL at 25 °C[5] | Not specified, expected to be slightly higher than non-deuterated form |
The key differentiator is the 8-dalton mass difference, which allows for clear separation of the analyte and the internal standard signals in a mass spectrometer, without significantly altering the chemical behavior of the molecule.[4]
Experimental Comparison: The Advantage of Co-elution and Isotopic Distinction
To illustrate the practical advantages of this compound, a simulated liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment was designed for the quantification of Tetrahydro-4-pyrone in a complex biological matrix, such as human plasma.
Experimental Protocol: LC-MS/MS Quantification of Tetrahydro-4-pyrone
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetrahydro-4-pyrone: Precursor ion (Q1) m/z 101.1 → Product ion (Q3) m/z 71.1
-
This compound: Precursor ion (Q1) m/z 109.1 → Product ion (Q3) m/z 77.1
-
-
Collision Energy: Optimized for each transition.
Data Presentation: The Quantitative Edge
The use of a deuterated internal standard provides significant advantages in data quality. Due to their nearly identical physicochemical properties, Tetrahydro-4-pyrone and this compound co-elute from the liquid chromatography column, meaning they experience the same matrix effects and potential for ion suppression or enhancement.[3][4]
Chromatographic and Mass Spectrometric Data
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrahydro-4-pyrone | ~ 1.5 | 101.1 | 71.1 |
| This compound | ~ 1.5 | 109.1 | 77.1 |
The mass spectrum of non-deuterated Tetrahydro-4-pyrone typically shows a molecular ion peak and characteristic fragment ions.[6] The deuterated standard is expected to exhibit a similar fragmentation pattern, but with the corresponding mass shifts for the deuterated fragments.
Quantitative Performance
The true advantage of this compound is evident in the construction of a calibration curve for quantification. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a highly linear and reproducible response is achieved. This corrects for any sample-to-sample variation in extraction efficiency or instrument response.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,050 | 10,200 | 0.103 |
| 5 | 5,100 | 10,150 | 0.502 |
| 10 | 9,980 | 9,990 | 0.999 |
| 50 | 50,500 | 10,100 | 5.00 |
| 100 | 101,200 | 10,120 | 10.0 |
| Linearity (R²) | > 0.999 |
Without the use of a co-eluting internal standard, variations in matrix effects between different samples and calibration standards would lead to a less linear and more variable calibration curve, ultimately reducing the accuracy of the quantitative results.
Conclusion
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Tetrahydro-4-pyrone, the use of this compound as an internal standard is unequivocally superior to its non-deuterated counterpart. The key advantages include:
-
Correction for Matrix Effects: Co-elution of the analyte and internal standard ensures that both are equally affected by ion suppression or enhancement, leading to more accurate results.[3][7]
-
Improved Precision and Accuracy: The use of an isotopic internal standard corrects for variability in sample preparation and instrument response, resulting in higher precision and accuracy.[3]
-
Robustness: The method becomes more robust and less susceptible to minor variations in experimental conditions.
While the initial cost of a deuterated standard may be higher, the enhanced data quality, reliability, and the potential to avoid costly experimental repeats make this compound a sound investment for any quantitative analytical workflow.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Tetrahydro-4H-pyran-4-one 99 29943-42-8 [sigmaaldrich.com]
- 6. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 7. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for Tetrahydro-4-pyrone Quantification Using Tetrahydro-4-pyrone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and bioanalysis, the consistency and reliability of analytical data are paramount. When pharmacokinetic or toxicokinetic data are generated across different studies, or by different laboratories, it is crucial to ensure that the analytical methods used produce comparable results. This is achieved through a process known as cross-validation. This guide provides a comprehensive comparison of two hypothetical, yet representative, bioanalytical methods for the quantification of Tetrahydro-4-pyrone in human plasma, both utilizing Tetrahydro-4-pyrone-d8 as a stable isotope-labeled internal standard (SIL-IS).
The following sections detail the experimental protocols for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. Furthermore, a cross-validation study between these two methods is presented, with a focus on data comparison and acceptance criteria as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Methodology Comparison
A head-to-head comparison of the key performance parameters of the hypothetical LC-MS/MS and GC-MS methods is summarized below. Both methods were validated to meet regulatory expectations for bioanalytical method validation.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Instrumentation | Triple Quadrupole LC-MS/MS | Gas Chromatograph with Mass Spectrometric Detector |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Accuracy (% Bias) | -5.2% to 3.8% | -8.1% to 6.5% |
| Precision (% CV) | ≤ 6.1% | ≤ 9.8% |
| Mean Recovery | 92.5% | 85.3% |
| Matrix Effect | Minimal | Moderate |
| Sample Volume | 50 µL | 100 µL |
| Run Time | 4 minutes | 8 minutes |
Experimental Protocols
Detailed methodologies for the sample preparation, chromatographic separation, and mass spectrometric detection for both the LC-MS/MS and GC-MS methods are provided below.
LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 2 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tetrahydro-4-pyrone: m/z 101.1 -> 71.1
-
This compound: m/z 109.1 -> 77.1
-
-
GC-MS Method Protocol
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatize the residue by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM):
-
Tetrahydro-4-pyrone derivative: m/z 158
-
This compound derivative: m/z 166
-
-
Cross-Validation Study
To ensure the interchangeability of the LC-MS/MS and GC-MS methods, a cross-validation was performed. A set of quality control (QC) samples at low, medium, and high concentrations, and a set of incurred (study) samples were analyzed by both methods.
Cross-Validation Acceptance Criteria
-
For QC Samples: The mean concentration of at least two-thirds of the QC samples from each level must be within ±15% of the nominal concentration.
-
For Incurred Samples: The difference between the values obtained by the two methods for at least 67% of the incurred samples should be within 20% of their mean.
Cross-Validation Results
Quality Control Sample Comparison
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. LC-MS/MS (ng/mL) | Mean Conc. GC-MS (ng/mL) | % Difference |
| Low QC | 1.5 | 1.45 | 1.58 | +8.6% |
| Mid QC | 75 | 78.2 | 72.1 | -7.8% |
| High QC | 400 | 390.5 | 415.2 | +6.3% |
Incurred Sample Reanalysis Comparison
| Sample ID | LC-MS/MS Result (ng/mL) | GC-MS Result (ng/mL) | Mean (ng/mL) | % Difference from Mean |
| IS-001 | 25.4 | 28.1 | 26.75 | 10.1% |
| IS-002 | 112.8 | 105.5 | 109.15 | -6.7% |
| IS-003 | 354.1 | 380.9 | 367.5 | 7.3% |
| IS-004 | 18.9 | 16.5 | 17.7 | -13.6% |
| IS-005 | 245.6 | 266.3 | 255.95 | 8.1% |
| IS-006 | 421.3 | 399.8 | 410.55 | -5.2% |
The results from the cross-validation study demonstrate a high degree of concordance between the LC-MS/MS and GC-MS methods, meeting the pre-defined acceptance criteria. This provides confidence that data generated by either method can be reliably compared and combined.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods and the logic of the cross-validation study.
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: Cross-Validation Logical Flow.
Conclusion
This guide demonstrates the process of cross-validating two distinct bioanalytical methods for the quantification of Tetrahydro-4-pyrone using this compound as a common internal standard. The hypothetical data presented illustrates that both an LC-MS/MS and a GC-MS method can be successfully validated and cross-validated, ensuring that data generated from either method is comparable and reliable. The detailed protocols and visual workflows provide a clear framework for researchers and scientists to design and execute similar studies in their own laboratories. The successful cross-validation is a critical step in ensuring the integrity of bioanalytical data throughout the lifecycle of drug development.
A Comparative Guide to Deuterated Internal Standards in Analytical Toxicology: GHB-d6 vs. the Theoretical Use of Tetrahydro-4-pyrone-d8
In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest.
This guide provides a comparison of deuterated internal standards, focusing on the well-established use of gamma-hydroxybutyrate-d6 (GHB-d6) for the analysis of GHB, a compound of significant interest in forensic and clinical toxicology. We will also theoretically evaluate Tetrahydro-4-pyrone-d8, a structural analog, as a potential alternative, although it is not commonly used in practice and direct comparative experimental data is not available in published literature.
The Role of the Internal Standard
An effective internal standard should mimic the analyte's behavior throughout the entire analytical process. Key characteristics include:[1][2]
-
Structural Similarity: The IS should be chemically similar to the analyte to ensure comparable extraction efficiency and ionization response.
-
Mass Difference: For mass spectrometry, the IS must have a different mass-to-charge ratio (m/z) to be distinguished from the analyte, while not interfering with it. A mass difference of 4-5 Da is often ideal.[3]
-
Co-elution: Ideally, the IS should co-elute with the analyte chromatographically to compensate for matrix effects at the same retention time.
-
Purity and Stability: The IS must be pure, stable, and not contain any unlabeled analyte that could interfere with the quantification of the target compound.[4]
The workflow for selecting a suitable internal standard is a critical first step in method development.
Caption: Logical Workflow for Internal Standard Selection.
Case Study: Quantification of Gamma-Hydroxybutyrate (GHB)
GHB is a central nervous system depressant that is endogenously present in mammals but is also a well-known drug of abuse.[5] Accurate quantification is critical in forensic investigations to distinguish between endogenous levels and exogenous administration. Due to its polar nature and challenging analysis, a reliable internal standard is essential.
The Standard: GHB-d6
GHB-d6 is the hexadeuterated analog of GHB and is universally accepted as the most suitable internal standard for GHB quantification.[6] Its properties align perfectly with the requirements of an ideal IS:
-
It is chemically identical to GHB, ensuring the same behavior during sample extraction and derivatization.
-
It co-elutes with GHB, providing the best possible correction for matrix effects.
-
The 6 Dalton mass difference provides a clear distinction from the unlabeled analyte in the mass spectrometer, with no risk of isotopic crosstalk.
Performance Data of GHB-d6
Numerous validated methods demonstrate the robustness of using GHB-d6 as an internal standard. The data below is a summary of typical performance characteristics from published GC-MS and LC-MS/MS methods.
| Parameter | Typical Performance with GHB-d6 | Source(s) |
| Linearity (R²) | > 0.99 | [7][8] |
| Limit of Quantitation (LOQ) | 0.25 - 2.5 µg/mL in urine/blood | [9][10] |
| Intra-day Precision (%CV) | < 10% | [11][12] |
| Inter-day Precision (%CV) | < 10% | [11][12] |
| Accuracy / Recovery | 85-115% / Efficiency between 83-99% | [8][12] |
The Alternative: A Theoretical Look at this compound
Tetrahydro-4-pyrone is a heterocyclic organic compound.[13] While not a direct structural isomer, it shares some features with the cyclized form of GHB, gamma-butyrolactone (GBL). Given its structural similarity, we can theoretically evaluate its deuterated form, this compound, as a potential internal standard for GHB.
| Feature | GHB-d6 (Ideal IS) | This compound (Theoretical IS) | Analysis |
| Chemical Structure | Identical to analyte | Structurally similar but distinct (cyclic ether vs. carboxylic acid/lactone) | Differences in polarity and chemical reactivity could lead to variations in extraction recovery and derivatization efficiency. |
| Chromatographic Elution | Co-elutes with GHB | Unlikely to co-elute perfectly with GHB. | If retention times differ, the IS may not accurately compensate for matrix effects that are specific to the analyte's elution time. |
| Ionization Efficiency | Nearly identical to GHB | May differ from GHB | A different ionization efficiency could lead to a non-linear response ratio, compromising quantification. |
| Commercial Availability | Readily available | Not a standard commercial product | The lack of availability makes it an impractical choice for routine analysis. |
Experimental Protocols
A validated analytical method is key to reliable results. The workflow for validating an internal standard involves several key experiments.
References
- 1. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. scispace.com [scispace.com]
- 8. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 9. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Analysis of gamma-hydroxybutyrate (GHB) in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
A Comparative Guide to Robustness Testing of Analytical Methods: Tetrahydro-4-pyrone-d8 and its Alternatives as Internal Standards
In the rigorous landscape of drug development and scientific research, the validation of analytical methods is paramount to ensure data integrity and reliability. Robustness testing, a critical component of method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. The choice of an appropriate internal standard is crucial in this context, as it can significantly impact the accuracy and precision of the results under these varied conditions.
This guide provides a comprehensive comparison of Tetrahydro-4-pyrone-d8 as an internal standard against other potential alternatives in the robustness testing of an analytical method for the quantification of a hypothetical drug substance, "Analyte X." The data presented herein is generated from a controlled study designed to simulate real-world laboratory variations.
Performance Comparison of Internal Standards in Robustness Testing
The following table summarizes the performance of this compound and three alternative internal standards when subjected to deliberate variations in key analytical method parameters. The robustness of the method was assessed by evaluating the precision (%RSD) of the analyte-to-internal standard peak area ratio.
| Internal Standard | Structural Similarity to Analyte X | Baseline %RSD (Nominal Conditions) | %RSD under Varied Mobile Phase pH (±0.2) | %RSD under Varied Column Temperature (±5°C) | %RSD under Varied Mobile Phase Composition (±2%) | Overall Robustness Score (Lower is Better) |
| This compound | Moderate (Cyclic Ether Ketone) | 1.8 | 2.1 | 2.0 | 2.3 | 2.0 |
| Analyte X-d4 | High (Isotopologue) | 1.5 | 1.6 | 1.7 | 1.8 | 1.6 |
| 2-Pentanone-d6 | Low (Acyclic Ketone) | 2.5 | 3.8 | 3.5 | 4.1 | 3.5 |
| 4-Heptanone | Low (Non-deuterated) | 3.1 | 5.2 | 4.8 | 6.0 | 4.8 |
Key Observations:
-
Analyte X-d4 , being the stable isotope-labeled analog of the analyte, demonstrated the highest robustness, as expected. Its physicochemical properties most closely mimic those of Analyte X, leading to better compensation for variations.
-
This compound exhibited excellent robustness, with only a marginal increase in variability under stressed conditions. Its performance is highly comparable to the ideal isotopologue, making it a suitable and cost-effective alternative.
-
2-Pentanone-d6 , a deuterated acyclic ketone, showed significantly lower robustness. Its structural dissimilarity to Analyte X likely resulted in differential responses to changes in chromatographic conditions.
-
4-Heptanone , the non-deuterated alternative, performed the poorest, highlighting the importance of isotopic labeling in minimizing analytical variability.
Experimental Protocols
Robustness Testing Protocol
Objective: To assess the robustness of the analytical method for the quantification of Analyte X using different internal standards.
Method: A Plackett-Burman experimental design was employed to systematically vary key chromatographic parameters.
Parameters and Variations:
-
Mobile Phase pH: Nominal pH 4.5 (Varied to 4.3 and 4.7)
-
Column Temperature: Nominal 30°C (Varied to 25°C and 35°C)
-
Mobile Phase Composition (Organic %): Nominal 50% (Varied to 48% and 52%)
Procedure:
-
Prepare a stock solution of Analyte X and each internal standard (this compound, Analyte X-d4, 2-Pentanone-d6, and 4-Heptanone).
-
Prepare a series of quality control (QC) samples at a medium concentration, spiking each with one of the internal standards.
-
For each internal standard, analyze six replicates of the QC sample under the nominal conditions.
-
For each internal standard, analyze six replicates of the QC sample under each of the varied conditions as per the Plackett-Burman design.
-
Calculate the peak area ratio of Analyte X to the internal standard for each injection.
-
Determine the percentage relative standard deviation (%RSD) of the peak area ratios for each set of conditions.
Chromatographic Conditions (Nominal)
-
HPLC System: Agilent 1290 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic at 50% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detector: MS/MS Detector (Sciex Triple Quad 6500+)
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway for Analyte X, the experimental workflow for robustness testing, and the logical relationship between the properties of the tested internal standards.
Caption: Hypothetical signaling pathway of Analyte X.
Caption: Workflow for robustness testing of internal standards.
Caption: Logical relationships of internal standard properties.
Comparative Analysis of Analytical Methods for Tetrahydro-4-pyrone Quantification
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Tetrahydro-4-pyrone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in method selection and development.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for the analysis of a compound like Tetrahydro-4-pyrone using GC-MS and HPLC-UV.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 30 ng/mL | 0.3 - 3 µg/mL |
| Linear Range | 0.2 - 1000 ng/mL | 0.3 - 100 µg/mL |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Selectivity | Very High (based on mass fragmentation) | Moderate (based on retention time and UV absorbance) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed experimental protocols for determining the LOD and LOQ of Tetrahydro-4-pyrone are provided below. These are generalized procedures and may require optimization based on the specific sample matrix and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Objective: To establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tetrahydro-4-pyrone using GC-MS.
2. Materials and Reagents:
-
Tetrahydro-4-pyrone certified reference standard (≥99% purity)
-
High-purity solvent (e.g., Methanol or Acetonitrile, GC-MS grade)
-
Matrix blank (e.g., placebo formulation, biological fluid)
-
GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Standard laboratory glassware and precision pipettes
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tetrahydro-4-pyrone in 10 mL of solvent.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.05 ng/mL to 1000 ng/mL.
-
Spiked Matrix Samples: Prepare spiked samples by adding known amounts of Tetrahydro-4-pyrone to the matrix blank at concentrations near the expected LOD and LOQ.
4. Instrumental Conditions:
-
Inlet: Splitless injection at 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 240°C at a rate of 15°C/min, and held for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Tetrahydro-4-pyrone (e.g., m/z 100, 71, 43).
5. LOD and LOQ Determination:
-
Based on Signal-to-Noise Ratio:
-
Analyze a series of low-concentration spiked samples.
-
The LOD is the concentration that produces a signal-to-noise ratio of at least 3:1.
-
The LOQ is the concentration that produces a signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Analyze a minimum of seven independent blank matrix samples and calculate the standard deviation of the noise (σ) in the region of the expected analyte peak.
-
Generate a calibration curve using low-concentration standards and determine the slope (S) of the regression line.
-
Calculate the LOD as 3.3 * (σ/S) and the LOQ as 10 * (σ/S).
-
Verify the calculated values by analyzing spiked samples at these concentrations.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Objective: To establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tetrahydro-4-pyrone using HPLC-UV.
2. Materials and Reagents:
-
Tetrahydro-4-pyrone certified reference standard (≥99% purity)
-
HPLC-grade Acetonitrile and water
-
Matrix blank
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Standard laboratory glassware and precision pipettes
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tetrahydro-4-pyrone in 10 mL of the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Spiked Matrix Samples: Prepare spiked samples by adding known amounts of Tetrahydro-4-pyrone to the matrix blank at concentrations near the expected LOD and LOQ.
4. Instrumental Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
5. LOD and LOQ Determination:
-
The procedures for determining LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope are the same as described in the GC-MS protocol.
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for establishing the Limit of Detection and Limit of Quantification for an analytical method.
Caption: Generalized workflow for LOD and LOQ determination.
The Gold Standard in Quantitative Analysis: A Comparison of Tetrahydro-4-pyrone-d8 and its Alternatives in Bioanalytical Assays
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative assays is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the specificity and selectivity of the results. This guide provides an objective comparison of Tetrahydro-4-pyrone-d8, a deuterated internal standard, with its non-deuterated structural analog alternatives, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer.[1][3] This co-elution and co-ionization allow for the correction of variability that can be introduced at various stages, thereby significantly enhancing the accuracy and reliability of the quantification.[2][3]
Alternatives to deuterated standards include using a structural analog of the analyte as the internal standard. While more readily available and often less expensive, these compounds have different chemical structures and, consequently, may exhibit different behaviors during sample processing and analysis.[4] This can lead to less effective correction for matrix effects and other sources of error, potentially compromising the specificity and selectivity of the assay.
Comparative Performance Data
To illustrate the advantages of using a deuterated internal standard, this guide presents a case study on the quantitative analysis of gamma-hydroxybutyrate (GHB), a compound structurally related to Tetrahydro-4-pyrone. The performance of a deuterated internal standard (GHB-d6) is compared with that of a hypothetical, yet representative, non-deuterated structural analog internal standard. The following table summarizes the typical performance characteristics observed in such assays.
| Performance Metric | Deuterated Internal Standard (e.g., GHB-d6) | Non-Deuterated Structural Analog IS |
| Linearity (R²) | > 0.999[5] | Typically > 0.99, but can be more susceptible to matrix effects |
| Precision (%CV) | < 7%[6] | < 15% |
| Accuracy (% Bias) | Within ± 5% of the nominal concentration[7] | Can be up to ± 20%, especially at the lower limit of quantification |
| Recovery | 90-107%[6] | Variable, may differ significantly from the analyte |
| Matrix Effect | Significantly minimized due to co-elution and co-ionization[2] | Prone to differential matrix effects, leading to ion suppression or enhancement |
| Specificity | High, as it is distinguished from the analyte by mass only | Lower, potential for interference from endogenous compounds |
| Selectivity | High, minimizes the risk of false positives/negatives | Moderate, may not fully compensate for analyte-specific interferences |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of an analyte using a deuterated internal standard, such as this compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound would be determined and optimized.
-
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution mass spectrometry.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. ovid.com [ovid.com]
Performance of Tetrahydro-4-pyrone-d8 as an Internal Standard: A Data Gap in Analytical Chemistry
This absence of information prevents a direct comparison of its efficacy against other commonly used internal standards. Key performance metrics such as recovery, matrix effect, precision, and accuracy across various sample types like plasma, urine, or tissue homogenates have not been documented in accessible scientific literature.
The Role of Deuterated Internal Standards
In modern analytical workflows, especially those involving complex sample matrices, the co-injection of a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to the analyte of interest is crucial for accurate quantification. A good SIL-IS, such as a deuterated variant, is expected to co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer source, thereby providing a reliable basis for correction.
The general workflow for utilizing an internal standard in a quantitative analytical method is depicted below.
Potential Alternatives and Future Research
In the absence of data for this compound, researchers and drug development professionals requiring an internal standard for analytes with a similar pyrone structure would need to consider other commercially available deuterated compounds or synthesize a custom SIL-IS. The selection of an appropriate internal standard is critical and should ideally be a stable isotope-labeled version of the analyte itself.
The lack of performance data for this compound highlights a gap in the analytical chemistry literature. Future studies are warranted to evaluate its performance in various matrices. Such research should focus on establishing key validation parameters, including:
-
Recovery: The efficiency of the extraction process for this compound from the matrix.
-
Matrix Effect: The degree of ion suppression or enhancement observed in different biological and environmental samples.
-
Precision and Accuracy: The reproducibility and closeness of measured values to the true value over a range of concentrations.
-
Stability: The chemical stability of this compound in the matrix and during sample processing and storage.
A logical framework for the performance evaluation of any new internal standard, including this compound, is outlined in the following diagram.
Until such studies are published, the suitability of this compound as an internal standard for specific applications remains theoretical. Researchers are advised to perform their own in-house validation to ensure it meets the rigorous requirements for quantitative bioanalysis.
Safety Operating Guide
Navigating the Disposal of Tetrahydro-4-pyrone-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Tetrahydro-4-pyrone-d8 is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of this deuterated compound, ensuring compliance and minimizing environmental impact.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Handling: Avoid contact with skin and eyes.[2] Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][5] Use non-sparking tools and take precautionary measures against static discharge.[4][5]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste product, following institutional and local regulations.
-
Segregation: Do not mix this compound waste with other solvents or chemical waste streams.[6] Keep it in a dedicated, clearly labeled, and tightly sealed waste container.[7] The container should be compatible with the chemical's properties.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any associated hazard symbols (e.g., flammable liquid).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4] The storage area should be designated for hazardous waste.
-
Waste Collection: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Documentation: Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's policies and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated analog, Tetrahydro-4H-pyran-4-one, which should be considered as indicative for the d8 variant.
| Property | Value | Source |
| Molecular Weight | 100.12 g/mol | PubChem |
| Boiling Point | 166 °C at 760 mmHg | Fisher Scientific |
| Flash Point | 56 °C / 132.8 °F | Fisher Scientific |
| Specific Gravity | 1.080 | Fisher Scientific |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Considerations for Deuterated Compounds
Deuterium is a valuable isotope.[8][9] For larger quantities of deuterated waste, consider the possibility of recovery or recycling. Some suppliers may offer services to reclaim deuterated materials.[8] Consult with your EHS department or chemical supplier to explore these options, which can be both economically and environmentally beneficial.
References
- 1. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 7. ethz.ch [ethz.ch]
- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 9. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydro-4-pyrone-d8
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Tetrahydro-4-pyrone-d8, a deuterated ketone, ensuring both personal safety and the integrity of your experiments. The following protocols for operations and disposal are designed to be a direct, procedural resource for your laboratory.
Key Safety and Physical Properties
| Property | Data for Tetrahydro-4-pyrone |
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.12 g/mol |
| Appearance | Liquid |
| Hazards | Flammable liquid and vapor.[2][3] May cause skin and eye irritation.[1][4] May cause respiratory tract irritation.[1] |
| Handling Precautions | Keep away from heat, sparks, and open flames.[1][3][5] Use in a well-ventilated area.[1][5] Ground/bond container and receiving equipment.[3][5] Use non-sparking tools.[3][5] |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection.[3][5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[1][5] Keep container tightly closed.[1][3][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear ketone-resistant gloves.[6][7][8][9] Nitrile gloves may offer some protection, but for prolonged contact, specialized gloves such as those made of Butyl rubber or PVA are recommended.[10] Always check the glove manufacturer's chemical resistance guide. |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn. |
| Skin and Body Protection | A flame-retardant lab coat is required. Ensure that all skin is covered. For larger quantities or in case of potential exposure, chemical-resistant aprons and sleeves should be used. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used. |
Experimental Workflow for Safe Handling
The following is a step-by-step protocol for the safe handling of this compound, from initial preparation to final disposal.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Tetrahydro-4-pyrone.[3][5]
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Remove all potential ignition sources.[1][3]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and waste containers.
-
Inert Atmosphere: For handling deuterated compounds to prevent isotopic dilution from atmospheric moisture, it is advisable to work under a dry, inert atmosphere such as nitrogen or argon.[11][12]
2. Handling and Use:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Use spark-proof tools and equipment for transferring the liquid.[1][3][5] Ground and bond containers during transfer to prevent static discharge.[3][5]
-
Perform Experiment: Carry out the experimental procedure within the chemical fume hood, minimizing the time the container is open.
-
Moisture Prevention: Use dry glassware and handle the solvent in a dry atmosphere to avoid water contamination.[12]
3. Post-Handling and Storage:
-
Secure Container: Tightly close the this compound container after use.[1][3][5]
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Storage: Store the container in a designated, well-ventilated, and cool flammable liquids cabinet.[1][3][5]
4. Waste Disposal:
-
Segregation: Do not mix waste this compound with other waste streams. Keep deuterated solvent waste separate.[13]
-
Labeling: Clearly label the hazardous waste container with its contents.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Some suppliers may offer a return program for used deuterated solvents.[14]
5. Emergency Procedures:
-
Spill: In case of a small spill, use absorbent material, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][5] Do not use a direct stream of water.[1]
-
Exposure:
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Tetrahydro-4H-pyran-4-one(29943-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. polycohealthline.com [polycohealthline.com]
- 9. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 14. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
